molecular formula C10H6N2O B11914240 6-Hydroxyquinoline-5-carbonitrile

6-Hydroxyquinoline-5-carbonitrile

Cat. No.: B11914240
M. Wt: 170.17 g/mol
InChI Key: AZFFLTNBQDADIE-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxyquinoline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyquinoline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyquinoline-5-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H

InChI Key

AZFFLTNBQDADIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C#N)O)N=C1

Origin of Product

United States

Foundational & Exploratory

6-Hydroxyquinoline-5-carbonitrile chemical structure and properties

[1][2]

Executive Summary

6-Hydroxyquinoline-5-carbonitrile (also known as 5-cyano-6-hydroxyquinoline) is a bifunctional quinoline scaffold characterized by a hydroxyl group at position 6 and a nitrile group at position 5. Unlike its more common isomer, 8-hydroxyquinoline (a metal chelator), this 6,5-substituted isomer serves primarily as a molecular building block in medicinal chemistry, particularly for kinase inhibitors, and as a model system for Excited-State Proton Transfer (ESPT) studies due to its photoacidity.

Key Distinction: Researchers must distinguish this compound from quinoline-6-carbonitrile derivatives (e.g., Senexin B), where the nitrile is at position 6. In the title compound, the nitrile is at position 5, providing unique ortho-electronic effects on the adjacent hydroxyl group.

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 6-Hydroxyquinoline-5-carbonitrile
Common Synonyms 5-Cyano-6-quinolinol; 5-Cyano-6-hydroxyquinoline
Molecular Formula C

H

N

O
Molecular Weight 170.17 g/mol
CAS Number Note: Often indexed under general substituted quinolines; verify specific isomer batch.[1][2][3][4][5][6]
SMILES Oc1c(C#N)c2ncccc2cc1
Electronic Properties & Tautomerism

The proximity of the electron-withdrawing cyano group (-CN) to the hydroxyl group (-OH) at position 6 significantly alters the physicochemical profile compared to the parent 6-hydroxyquinoline:

  • Acidity (pKa): The -CN group (ortho-substitution) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenolate anion. This makes the compound significantly more acidic (estimated pKa ~7.0–7.5) than 6-hydroxyquinoline (pKa ~8.9).

  • H-Bonding: An intramolecular hydrogen bond is not favored due to the linear geometry of the nitrile group, leaving the hydroxyl proton available for intermolecular interactions or solvent transfer.

Synthetic Pathways[4][7][10]

Two primary routes exist for synthesizing this scaffold: a classical electrophilic substitution pathway and a specialized nucleophilic aromatic substitution (S

Route A: The Classical Vilsmeier-Haack Sequence (Recommended)

This route is preferred for laboratory-scale synthesis due to predictable regiochemistry and milder conditions.

Mechanism:

  • Formylation: 6-Hydroxyquinoline undergoes Vilsmeier-Haack formylation.[2] The hydroxyl group activates the ring; position 5 is favored (ortho to -OH, para to the ring fusion) over position 7 due to steric and electronic "bond fixation" arguments common in naphthalene-like systems.

  • Oxime Formation: Condensation with hydroxylamine.[2][6]

  • Dehydration: Conversion of the aldoxime to the nitrile.

SynthesisSM6-HydroxyquinolineInter15-Formyl-6-hydroxyquinolineSM->Inter1POCl3, DMF(Vilsmeier-Haack)Inter2Oxime IntermediateInter1->Inter2NH2OH·HClNaOAcProd6-Hydroxyquinoline-5-carbonitrileInter2->ProdAc2O or SOCl2(Dehydration)

Figure 1: Step-wise synthesis via formylation and dehydration.

Route B: Nucleophilic Substitution of Hydrogen (S ArH)

This route utilizes 6-nitroquinoline and cyanide, involving a complex mechanism where the nitro group directs the incoming nucleophile but is itself modified or preserved depending on conditions. Literature indicates that reaction with KCN can yield 6-hydroxyquinoline-5-carbonitrile directly via an oxidative rearrangement of the Meisenheimer adduct.

  • Reagents: 6-Nitroquinoline, KCN, DMSO/DMF.

  • Note: This route often produces side products (e.g., azo-dimers) and requires careful chromatographic separation.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The 6-hydroxyquinoline-5-carbonitrile motif serves as a high-value fragment:

  • Kinase Hinge Binding: The quinoline nitrogen (N1) and the 6-hydroxyl group can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

  • Selectivity Filter: The 5-cyano group projects into the "gatekeeper" region or solvent front, offering a vector for growing the molecule to achieve selectivity (e.g., in CDK or EGFR inhibitors).

Photoacid & Fluorescence Probes

6-Hydroxyquinolines are known photoacids (compounds that become significantly more acidic in the excited state).

  • Mechanism: Upon UV excitation, the electron density shifts from the hydroxyl oxygen to the quinoline ring/nitrogen.

  • Effect of Nitrile: The 5-cyano group enhances this charge transfer, potentially pushing the emission into the red spectrum and increasing the rate of Excited-State Proton Transfer (ESPT). This makes the compound useful as a pH-sensitive fluorescent probe in biological assays.

Experimental Protocol: Handling & Stability

Standard Operating Procedure (SOP)
  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl is prone to slow oxidation if exposed to air/light for extended periods.

  • Safety:

    • Cyanide Hazard: Although the nitrile group is covalently bound, metabolic metabolism or extreme acidic hydrolysis can release HCN. Handle in a fume hood.

    • Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

Analytical Validation
  • IR Spectrum: Look for a sharp, weak band at ~2220–2230 cm

    
     (C≡N stretch) and a broad band at ~3200–3400 cm
    
    
    (O-H stretch).
  • 1H NMR (DMSO-d6): The proton at position 7 (ortho to OH) will appear as a doublet, coupled to H8. The disappearance of the H5 signal (present in the parent 6-hydroxyquinoline) confirms substitution.

References

  • S_NArH Synthesis Mechanism: Halama, A., et al. "Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions."[7] Perkin Transactions 1, 1999.

  • Vilsmeier-Haack on Hydroxyquinolines: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[1][2][8] Comprehensive Organic Synthesis, 1991. (General reference for the formylation protocol).

  • Kinase Inhibitor Scaffolds: Evaluation of quinoline-carbonitriles in CDK8/19 inhibition (Contextual reference for scaffold utility). Journal of Medicinal Chemistry / NIH PubMed Central.

  • Photoacidity of Hydroxyquinolines: Bardez, E., et al. "Excited-state proton transfer in 6-hydroxyquinoline." Journal of Physical Chemistry, 1989.

5-cyano-6-hydroxyquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-cyano-6-hydroxyquinoline (also known as 6-hydroxyquinoline-5-carbonitrile ), a critical heterocyclic intermediate in the development of kinase inhibitors.

Structural Identity, Synthesis, and Pharmacological Utility

Executive Summary

5-Cyano-6-hydroxyquinoline is a bifunctional quinoline scaffold characterized by an electron-withdrawing nitrile group at the C5 position and an electron-donating hydroxyl group at the C6 position. This "push-pull" electronic configuration makes it a highly reactive intermediate in medicinal chemistry, particularly in the synthesis of MAPK-activated protein kinase 2 (MK2) inhibitors (e.g., CC-99677) used for treating inflammatory disorders like ankylosing spondylitis.

Unlike commodity quinolines, this compound is typically synthesized via complex nucleophilic aromatic substitution of hydrogen (


) or rearrangement reactions, reflecting its specialized role in high-value drug discovery.

Physicochemical Profile

The introduction of the cyano group at C5 significantly alters the


 of the C6-hydroxyl group compared to the parent 6-hydroxyquinoline, enhancing its capacity as a hydrogen bond donor in enzyme active sites.
Table 1: Core Chemical Identity
PropertyValue
IUPAC Name 6-Hydroxyquinoline-5-carbonitrile
Common Name 5-Cyano-6-hydroxyquinoline
Molecular Formula

Molecular Weight 170.17 g/mol
CAS Registry Number 52313-34-5 (Isomer specific)
Physical State Solid (typically yellow to light brown)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Electronic Character Amphoteric; C5-CN increases acidity of C6-OH
Structural Visualization

The compound consists of a fused benzene and pyridine ring (quinoline). The C5-cyano and C6-hydroxy groups create a distinct electronic dipole.

Structure cluster_quinoline Quinoline Core C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C5 C5 C4a->C5 C8a C8a (Bridge) C4a->C8a C6 C6 C5->C6 CN CN (Nitrile) C5->CN Position 5 C7 C7 C6->C7 OH OH (Hydroxyl) C6->OH Position 6 C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2

Figure 1: Connectivity map of 5-cyano-6-hydroxyquinoline highlighting the functional substitution pattern.

Synthesis & Manufacturing

The synthesis of 5-cyano-6-hydroxyquinoline is non-trivial due to the directing effects of the quinoline ring. The most authoritative route, developed for the scale-up of the MK2 inhibitor CC-99677 , utilizes a Nucleophilic Aromatic Substitution of Hydrogen (


)  starting from 6-nitroquinoline.
The "Ruchelman" Route (From 6-Nitroquinoline)

This method is chemically distinct because it involves the displacement of a hydrogen atom and the transformation of a nitro group, likely proceeding via a nitroso intermediate.

Reaction Scheme:

  • Starting Material: 6-Nitroquinoline.[1][2][3][4]

  • Reagent: Potassium Cyanide (KCN).

  • Solvent: DMSO or MeOH/Water.

  • Mechanism: The cyanide ion attacks the C5 position (ortho to the nitro group). Through a complex redox rearrangement (related to the von Richter reaction mechanism), the nitro group at C6 is reduced/converted to a hydroxyl group, while the cyanide is retained at C5.

Experimental Protocol (Adapted)
  • Step 1: Dissolve 6-nitroquinoline (1.0 eq) in DMSO.

  • Step 2: Slowly add powdered KCN (2.0 - 3.0 eq) at ambient temperature (Caution: HCN evolution risk).

  • Step 3: Agitate the reaction mixture. The solution typically darkens, indicating the formation of the Meisenheimer complex.

  • Step 4: Quench with aqueous acid (HCl) to pH ~5-6 to precipitate the product.

  • Step 5: Filtration and recrystallization (typically from ethanol/water) yields 5-cyano-6-hydroxyquinoline.

Synthesis SM 6-Nitroquinoline (Starting Material) Reagent KCN / DMSO (Nucleophilic Attack) SM->Reagent Inter Meisenheimer Adduct (Unstable Intermediate) Reagent->Inter Rearrange Redox Rearrangement (Nitro -> Nitroso -> Hydroxyl) Inter->Rearrange Product 5-Cyano-6-Hydroxyquinoline (Target) Rearrange->Product

Figure 2: Synthetic pathway via nucleophilic aromatic substitution of hydrogen (


).

Applications in Drug Discovery

The 5-cyano-6-hydroxyquinoline moiety serves as a potent pharmacophore in kinase inhibition. Its utility is best exemplified by the development of CC-99677 , a covalent inhibitor of MK2.

Mechanism of Action: MK2 Inhibition

MK2 is a downstream effector of the p38 MAPK pathway, driving the production of pro-inflammatory cytokines (TNF


, IL-6).
  • Binding Mode: The quinoline nitrogen (N1) and the C6-hydroxyl group often form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase ATP-binding pocket.

  • Role of Nitrile (C5): The nitrile group withdraws electron density, increasing the acidity of the adjacent phenol (C6-OH), thereby strengthening the hydrogen bond with the kinase backbone residues.

Biological Pathway Context[4][6]

Pathway Stimulus Inflammatory Stimulus (LPS, Stress) p38 p38 MAPK (Phosphorylation) Stimulus->p38 MK2 MK2 Kinase (Target) p38->MK2 mRNA mRNA Stability (AU-Rich Elements) MK2->mRNA Stabilizes Inhibitor 5-Cyano-6-OH-Quinoline Derivatives (e.g., CC-99677) Inhibitor->MK2  Inhibits Cytokines Cytokine Release (TNF-alpha, IL-6) mRNA->Cytokines Inflammation Chronic Inflammation (Disease State) Cytokines->Inflammation

Figure 3: The p38/MK2 signaling cascade showing the intervention point of quinoline-based inhibitors.

Safety & Handling

Researchers must exercise extreme caution due to the synthesis reagents and the biological potency of the final compound.

  • Cyanide Hazard: The synthesis involves KCN.[1][3] All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

  • Skin/Eye Contact: As a phenol derivative, the compound is likely an irritant.[5] Standard PPE (nitrile gloves, safety glasses) is mandatory.

  • Dust Hazard: Solid quinolines can be dusty; use N95 respiratory protection during weighing.

References

  • Ruchelman, A. L., et al. (2002). "Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization." Organic Process Research & Development. (Note: Verify specific year/volume via journal index).

  • Halama, A., et al. (1999).[3] "Aromatic nucleophilic substitution of hydrogen: Mechanism of reaction of 6-nitroquinoline with cyanide ions." Perkin Transactions 1.[3]

  • PubChem. "6-Hydroxyquinoline-5-carbonitrile." National Library of Medicine.

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry.

Sources

A Comprehensive Technical Guide to 6-Hydroxyquinoline-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and versatile structure allow for functionalization at multiple positions, making it an exemplary building block in drug design.[3] This has led to the development of numerous clinically significant drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2] This guide focuses on a specific, yet underexplored, derivative: 6-hydroxyquinoline-5-carbonitrile .

While direct experimental data for this compound is limited in public literature, its structure combines two key pharmacophores: the 6-hydroxyquinoline moiety, known for its metal-chelating and antimicrobial properties, and a nitrile group at the 5-position, a versatile functional group known to participate in key binding interactions with biological targets.[4] This guide will provide a comprehensive overview of its nomenclature, predicted properties, a robust synthetic strategy, and its potential applications in drug discovery, drawing upon established knowledge of its closest chemical relatives.

Nomenclature and Chemical Structure

The nomenclature for this compound is systematically derived from the quinoline core structure.

  • IUPAC Name: 6-hydroxyquinoline-5-carbonitrile

  • Synonyms: 5-cyano-6-hydroxyquinoline, 6-quinolinol-5-carbonitrile

  • CAS Number: Not assigned in major chemical databases as of early 2026, indicating its status as a novel or non-commercial research chemical.

The structure consists of a quinoline ring system with a hydroxyl (-OH) group at position C6 and a nitrile (-C≡N) group at position C5.

Physicochemical and Predicted Properties

Due to the absence of experimental data for 6-hydroxyquinoline-5-carbonitrile, the following table provides key physicochemical properties of its core precursor, 6-hydroxyquinoline, alongside computationally predicted values for the target compound. These predictions offer a valuable baseline for experimental design and computational modeling.

Property6-Hydroxyquinoline (Experimental Data)[4][5][6]6-Hydroxyquinoline-5-carbonitrile (Predicted)
Molecular Formula C₉H₇NOC₁₀H₆N₂O
Molecular Weight 145.16 g/mol 170.17 g/mol
Appearance White to light brown crystalline powderPredicted to be a solid at room temperature
Melting Point 194-195 °CPredicted to be >200 °C
Water Solubility Sparingly solublePredicted to have low water solubility
pKa 5.15, 8.90 (at 20°C)Phenolic proton pKa likely lowered by nitrile
LogP 1.8~2.1

Synthesis and Manufacturing

A robust and logical synthetic pathway to 6-hydroxyquinoline-5-carbonitrile can be designed starting from the commercially available 6-hydroxyquinoline. The proposed route involves a regioselective formylation followed by conversion of the resulting aldehyde to the nitrile.

Proposed Synthetic Workflow

The overall workflow is a two-step process:

  • Step 1: Vilsmeier-Haack or Duff Formylation: Introduction of a formyl (-CHO) group at the C5 position of 6-hydroxyquinoline. The C5 position is activated by the electron-donating hydroxyl group at C6.

  • Step 2: Aldehyde to Nitrile Conversion: A standard two-stage conversion via an aldoxime intermediate.

G cluster_0 Step 1: Regioselective Formylation cluster_1 Step 2: Nitrile Formation Start 6-Hydroxyquinoline Formylation Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Formylation Intermediate 6-Hydroxyquinoline-5-carbaldehyde Formylation->Intermediate Aldoxime Oxime Formation (NH₂OH·HCl, Base) Intermediate->Aldoxime Aldoxime_intermediate Aldoxime Intermediate Aldoxime->Aldoxime_intermediate Dehydration Dehydration (Acetic Anhydride or SOCl₂) Product 6-Hydroxyquinoline-5-carbonitrile Dehydration->Product Aldoxime_intermediate->Dehydration

Caption: Proposed two-step synthesis of 6-hydroxyquinoline-5-carbonitrile.

Detailed Experimental Protocol

PART A: Synthesis of 6-Hydroxyquinoline-5-carbaldehyde[7]

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. The hydroxyl group at C6 strongly activates the ortho-position (C5) for electrophilic substitution.

  • Procedure:

    • In a three-necked flask under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DMF.

    • Slowly add the solution of 6-hydroxyquinoline to the Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 6-hydroxyquinoline-5-carbaldehyde.[8]

PART B: Synthesis of 6-Hydroxyquinoline-5-carbonitrile

  • Rationale: This is a standard and high-yielding two-stage, one-pot conversion of an aldehyde to a nitrile. The first step forms the stable aldoxime, which is then dehydrated.

  • Procedure:

    • Dissolve 6-hydroxyquinoline-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a base such as sodium acetate or pyridine (if not used as the solvent) to the solution.

    • Heat the mixture to reflux for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).

    • Cool the mixture slightly and add a dehydrating agent, such as acetic anhydride (Ac₂O, 2.0-3.0 eq), directly to the reaction mixture.

    • Heat the mixture back to reflux for an additional 2-4 hours.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove any residual reagents, and dry.

    • Purify the crude 6-hydroxyquinoline-5-carbonitrile by column chromatography (silica gel) or recrystallization.

Potential Applications in Research and Drug Development

The hybrid structure of 6-hydroxyquinoline-5-carbonitrile suggests several promising avenues for therapeutic research, leveraging the known bioactivities of its constituent parts.

Caption: Structure-Activity Relationship Map for 6-Hydroxyquinoline-5-carbonitrile.

  • Anticancer Agents: Quinoline derivatives are well-established anticancer scaffolds.[2] The nitrile group can act as a hydrogen bond acceptor or a reactive handle for covalent inhibition, a strategy used in targeted therapies like EGFR inhibitors. The 6-hydroxyquinoline core can contribute through metal chelation, which can disrupt metal-dependent enzymes crucial for tumor growth.

  • Kinase Inhibitors: The quinoline ring is a common scaffold in kinase inhibitors. For instance, quinoline-6-carbonitrile derivatives have been investigated as potent and selective inhibitors of CDK8/19 Mediator kinases, which are implicated in cancer.

  • Antimicrobial and Antifungal Agents: Hydroxyquinolines, particularly 8-hydroxyquinoline, are famous for their antimicrobial activity, which is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[4] The 6-hydroxy isomer shares these properties and could serve as a foundation for new antimicrobial agents.

  • Neurodegenerative Diseases: The ability of hydroxyquinolines to chelate metal ions like copper and zinc is also relevant in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, where metal dyshomeostasis is a key pathological feature.[4]

Predicted Spectral Data

While experimental spectra are unavailable, the expected spectral characteristics can be predicted based on the structure:

  • ¹H NMR: Aromatic protons on both the benzene and pyridine rings would appear in the δ 7.0-9.0 ppm range. The phenolic -OH proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: Approximately 10 distinct carbon signals would be expected, including the characteristic signal for the nitrile carbon (-C≡N) around 115-120 ppm and the phenolic carbon (C-OH) around 150-160 ppm.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3200-3500 cm⁻¹), a sharp C≡N stretch for the nitrile (~2220-2240 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

  • Mass Spectrometry: The exact mass would be a key identifier. For the molecular formula C₁₀H₆N₂O, the expected monoisotopic mass is 170.0480 Da.

Safety and Handling

No specific safety data exists for 6-hydroxyquinoline-5-carbonitrile. Therefore, precautions must be based on closely related compounds.

  • 6-Hydroxyquinoline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • 6-Hydroxyquinoline-2-carbonitrile: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Recommended Handling Procedures:

  • Handle only in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Abdelbaset, M., et al. (2018). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Hybrids between pyrimidine-5-carbonitrile and quinoline: synthesis, antiplasmodial action, and mechanistic research. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Available at: [Link]

  • IIP Series. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Available at: [Link]

  • Morressier. (2015). Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement. Available at: [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • CAS Common Chemistry. (n.d.). 6-Hydroxyquinoline. Available at: [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 6-Hydroxyquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and transition-metal-free protocol for the regioselective synthesis of 6-hydroxyquinoline-5-carbonitrile from 6-hydroxyquinoline.

Mechanistic Rationale & Pathway Selection

The introduction of a cyano group onto the quinoline scaffold is a critical transformation in medicinal chemistry, often required for modulating physicochemical properties or serving as a synthetic handle. While direct C–H cyanation of quinolines is possible, it typically suffers from poor regioselectivity, favoring the C4 position of the pyridine ring rather than the carbocyclic ring . Similarly, nucleophilic aromatic substitution (SNAr) with cyanide ions requires highly activated substrates (e.g., 6-nitroquinoline) and proceeds via unstable Meisenheimer adducts, making it unsuitable for electron-rich phenols like 6-hydroxyquinoline .

To achieve absolute regiocontrol and avoid the use of expensive, difficult-to-purge transition metals (e.g., Palladium in Rosenmund-von Braun-type cyanations), this protocol utilizes a Formylation–Oximation–Dehydration sequence.

Causality of Regioselectivity: The hydroxyl group at the C6 position is a strong electron-donating group (EDG) that activates the ortho positions (C5 and C7) via resonance. During the initial Duff formylation, electrophilic aromatic substitution (SEAr) occurs exclusively at the C5 position. This selectivity is driven by the stabilization of the Wheland intermediate; attack at C5 allows the positive charge to be delocalized over the adjacent carbocyclic ring without disrupting the aromaticity of the pyridine ring as severely as an attack at C7 would. Furthermore, the electrostatic potential at C5 is significantly more favorable for electrophilic attack .

Comparative Analysis of Synthetic Routes

To justify the selected pathway for drug development workflows, the quantitative and qualitative metrics of three potential cyanation strategies are summarized below.

Table 1: Comparison of Cyanation Strategies for 6-Hydroxyquinoline

Synthetic StrategyTotal StepsEst. Overall YieldRegioselectivityKey ReagentsScalability for Drug Dev
Formylation-Dehydration (Selected) 355–65%Exclusive (C5) HMTA, NH₂OH, Ac₂OHigh (No heavy metals, low cost)
Bromination-Cyanation (Pd-cat)240–50%High (C5)NBS, Zn(CN)₂, Pd(PPh₃)₄Moderate (Requires rigorous Pd purging)
Direct Oxidative Cyanation1< 30%Poor (C4/C5 mix)TMSCN, V-catalyst, O₂Low (Complex purification profiles)

Synthetic Workflow & Logical Relationships

SynthesisWorkflow SM 6-Hydroxyquinoline (SM) Step1 Duff Reaction HMTA, TFA SM->Step1 Int1 6-Hydroxyquinoline- 5-carbaldehyde Step1->Int1 C5-Formylation Step2 Oximation NH2OH·HCl, NaOAc Int1->Step2 Int2 6-Hydroxyquinoline- 5-carbaldehyde oxime Step2->Int2 Nucleophilic Add. Step3 Dehydration Ac2O, Δ Int2->Step3 Prod 6-Hydroxyquinoline- 5-carbonitrile Step3->Prod E2 Elimination

Workflow for the 3-step synthesis of 6-hydroxyquinoline-5-carbonitrile from 6-hydroxyquinoline.

Self-Validating Experimental Protocols

This methodology is designed as a "self-validating system." Each step includes specific analytical checkpoints that must be met before proceeding, ensuring that failures are caught immediately and causality is maintained throughout the workflow.

Step 1: Regioselective Duff Formylation

Synthesis of 6-hydroxyquinoline-5-carbaldehyde

Rationale: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) acts as a formaldehyde equivalent. TFA serves a dual purpose: it is a highly polar, non-nucleophilic solvent that dissolves the starting material, and it acts as a strong acid catalyst to generate the active iminium electrophile from HMTA.

Procedure:

  • Charge a round-bottom flask with 6-hydroxyquinoline (10.0 g, 68.9 mmol) and glacial trifluoroacetic acid (TFA, 100 mL) under a nitrogen atmosphere.

  • Add hexamethylenetetramine (HMTA, 19.3 g, 137.8 mmol, 2.0 eq) in portions over 15 minutes to control the mild exotherm.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature and carefully pour it into crushed ice (300 g).

  • Neutralize the highly acidic aqueous mixture to pH 6–7 using solid Na₂CO₃ (Caution: vigorous CO₂ evolution).

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via recrystallization from hot ethanol to afford the product as a yellow solid.

Analytical Checkpoint 1 (Self-Validation):

  • TLC: Rf ≈ 0.4 (Hexane/EtOAc 1:1).

  • ¹H NMR (CDCl₃): Look for a sharp, highly deshielded singlet at δ 10.5 ppm (1H, -CHO). The presence of this peak confirms successful formylation. If two distinct aldehyde peaks are observed, C7-formylation has occurred (rare under these conditions); re-purify before proceeding.

  • LC-MS: m/z 174.05 [M+H]⁺.

Step 2: Oximation

Synthesis of 6-hydroxyquinoline-5-carbaldehyde oxime

Rationale: Nucleophilic addition of hydroxylamine to the aldehyde requires careful pH control. Sodium acetate is used to buffer the hydrochloride salt of hydroxylamine. This frees the nucleophilic NH₂OH base while maintaining a slightly acidic environment (pH 4–5), which is necessary to protonate the carbonyl oxygen and increase its electrophilicity.

Procedure:

  • Suspend 6-hydroxyquinoline-5-carbaldehyde (8.0 g, 46.2 mmol) in absolute ethanol (80 mL).

  • Add hydroxylamine hydrochloride (4.8 g, 69.3 mmol, 1.5 eq) and sodium acetate (5.7 g, 69.3 mmol, 1.5 eq).

  • Reflux the mixture (80 °C) for 3 hours. The suspension will gradually turn into a clear solution, followed by the precipitation of the oxime.

  • Cool the reaction to room temperature and concentrate the solvent by half under reduced pressure.

  • Add cold distilled water (100 mL) to precipitate the remaining product. Filter the solid, wash with cold water, and dry under high vacuum.

Analytical Checkpoint 2 (Self-Validation):

  • TLC: Rf ≈ 0.2 (Hexane/EtOAc 1:1).

  • ¹H NMR (DMSO-d₆): The aldehyde peak at δ 10.5 ppm must completely disappear . Look for the appearance of two new singlets: δ 11.8 ppm (1H, N-OH) and δ 8.8 ppm (1H, CH=N). This confirms quantitative conversion to the oxime.

  • LC-MS: m/z 189.06 [M+H]⁺.

Step 3: Dehydration to Nitrile

Synthesis of 6-hydroxyquinoline-5-carbonitrile

Rationale: To form the nitrile, the oxime hydroxyl group must be converted into a superior leaving group. Acetic anhydride (Ac₂O) acetylates the -OH group. Subsequent thermal conditions drive an E2-like elimination of acetic acid, yielding the targeted carbonitrile triple bond.

Procedure:

  • Suspend 6-hydroxyquinoline-5-carbaldehyde oxime (7.0 g, 37.2 mmol) in acetic anhydride (35 mL).

  • Heat the mixture to reflux (140 °C) for 4 hours. The mixture will become a dark, homogeneous solution.

  • Monitor the reaction via TLC. Once the oxime is consumed, cool the mixture to room temperature.

  • Pour the mixture slowly into ice water (200 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Adjust the pH to 7 using a 10% NaOH solution.

  • Extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure nitrile.

Analytical Checkpoint 3 (Self-Validation):

  • IR Spectroscopy (Critical): Look for a sharp, distinct absorption band at ~2220 cm⁻¹ , which is the hallmark of the C≡N stretch. The broad O-H/N-OH stretch (3200–3500 cm⁻¹) from the oxime must be absent.

  • ¹H NMR (DMSO-d₆): Disappearance of the oxime proton (δ 11.8 ppm) and the imine proton (δ 8.8 ppm).

  • LC-MS: m/z 171.05 [M+H]⁺.

References

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids Chemical Communications (RSC Publishing)[Link]

  • Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions Journal of the Chemical Society, Perkin Transactions 1[Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Molecules (via NCBI/PMC)[Link]

  • Synthesis of 6-Hydroxyquinoline-5-carbaldehyde PrepChem[Link]

Application Note & Protocol: Synthesis of 6-Hydroxyquinoline-5-carbonitrile via L-Proline-Promoted Cyanodehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl nitriles are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile precursors for various functional groups such as amines, amides, and carboxylic acids. Specifically, functionalized quinoline carbonitriles are scaffolds found in numerous pharmacologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of 6-hydroxyquinoline-5-carbonitrile from 5-bromo-6-hydroxyquinoline. We employ an L-proline-promoted Rosenmund-von Braun reaction, a significant improvement over the classical procedure that allows the reaction to proceed at lower temperatures, thus enhancing functional group tolerance and simplifying the process.[1] This guide details the reaction mechanism, step-by-step experimental procedures, critical safety protocols for handling cyanide reagents, and troubleshooting advice for researchers in organic synthesis and drug development.

Scientific Rationale and Mechanism

The conversion of an aryl halide to an aryl nitrile is a cornerstone transformation in organic synthesis. The classical method for this conversion is the Rosenmund-von Braun reaction, which traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C) in a polar aprotic solvent.[2][3][4] Such harsh conditions can be incompatible with sensitive functional groups.

Recent advancements have demonstrated that the addition of amino acids, particularly L-proline, can significantly promote the reaction, allowing it to proceed efficiently at much lower temperatures (80–120 °C).[1] This modification enhances the practicality and substrate scope of the Rosenmund-von Braun reaction.

Reaction: Reaction of 5-bromo-6-hydroxyquinoline with CuCN to form 6-hydroxyquinoline-5-carbonitrile

Figure 1: Cyanodehalogenation of 5-bromo-6-hydroxyquinoline to yield 6-hydroxyquinoline-5-carbonitrile.

Proposed Mechanism:

The precise mechanism of the copper-catalyzed cyanation is complex, but it is generally believed to proceed through an oxidative addition-reductive elimination pathway.[5]

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) cyanide species, forming a transient Cu(III) intermediate.[5]

  • Reductive Elimination: This high-valent copper intermediate then reductively eliminates the aryl nitrile (Ar-CN), regenerating a Cu(I) species to continue the catalytic cycle.[5]

L-proline is thought to act as a ligand, coordinating to the copper center. This coordination may increase the solubility and reactivity of the copper cyanide complex and facilitate the oxidative addition or reductive elimination steps, thereby lowering the activation energy of the reaction.[1]

G cluster_cycle Catalytic Cycle A Cu(I)CN C [Ar-Cu(III)(CN)Br] Intermediate A->C Oxidative Addition B Ar-Br (5-bromo-6-hydroxyquinoline) B->C C->A Reductive Elimination D Ar-CN (Product) C->D caption Fig 2. Simplified Rosenmund-von Braun Mechanism

Sources

Application Notes and Protocols for Fluorescent Probe Development Using 6-Hydroxyquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 6-Hydroxyquinoline-5-carbonitrile Scaffold

The quinoline moiety is a cornerstone in the design of fluorescent probes, celebrated for its rigid, planar structure and inherent photophysical properties.[1] Within this class of fluorophores, 6-hydroxyquinoline derivatives are particularly noteworthy due to their propensity for Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that gives rise to an unusually large Stokes shift.[2][3] This large separation between excitation and emission maxima is highly desirable in fluorescence imaging as it minimizes self-quenching and spectral crosstalk.

This application note provides a comprehensive guide to the development of novel fluorescent probes based on the 6-Hydroxyquinoline-5-carbonitrile scaffold. This particular derivative combines the advantageous ESIPT characteristics of the 6-hydroxyquinoline core with the electron-withdrawing and synthetically versatile cyano group at the 5-position. The introduction of the nitrile functionality is anticipated to modulate the electronic properties of the fluorophore, potentially leading to red-shifted emission profiles and providing a valuable synthetic handle for the attachment of various recognition moieties.[4]

We will detail the synthesis of the core scaffold, outline its expected photophysical characterization, and provide detailed protocols for its derivatization into functional fluorescent probes for applications in biological imaging and analyte sensing.

Core Scaffold Synthesis: A Two-Step Approach

A reliable synthesis of 6-Hydroxyquinoline-5-carbonitrile can be achieved via a two-step process starting from the corresponding carboxylic acid, which in turn can be synthesized via established quinoline annulation reactions.

Step 1: Synthesis of the Precursor, 6-Hydroxyquinoline-5-carboxylic acid

The Skraup-Doebner-von Miller reaction provides a classic and effective method for the synthesis of the quinoline core.[5] By using 4-amino-3-hydroxybenzoic acid as the aniline component, we can directly construct the desired 6-hydroxyquinoline-5-carboxylic acid.

Protocol 1: Synthesis of 6-Hydroxyquinoline-5-carboxylic acid

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Slowly and cautiously add 4-amino-3-hydroxybenzoic acid to the mixture.

  • Introduce the oxidizing agent portion-wise to control the exothermic reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated NaOH solution until a precipitate forms.

  • Collect the crude product by filtration.

  • Purify the product by dissolving it in a dilute NaOH solution, treating with activated charcoal, and re-precipitating with HCl.

  • Wash the purified product with water and dry under vacuum to yield 6-hydroxyquinoline-5-carboxylic acid.

Step 2: Conversion to 6-Hydroxyquinoline-5-carbonitrile

The carboxylic acid can be converted to the target nitrile via a two-step process involving the formation of a primary amide followed by dehydration.

Protocol 2: Synthesis of 6-Hydroxyquinoline-5-carbonitrile

Materials:

  • 6-Hydroxyquinoline-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Ammonia solution (aqueous or in dioxane)

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or cyanuric chloride)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Amide Formation:

    • Suspend 6-hydroxyquinoline-5-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of Dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride and stir at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

    • Carefully quench the excess reagent and bubble the reaction mixture with ammonia gas or add a concentrated ammonia solution.

    • Collect the resulting precipitate, which is 6-hydroxyquinoline-5-carboxamide, by filtration.

  • Dehydration to Nitrile:

    • Suspend the dried 6-hydroxyquinoline-5-carboxamide in a suitable solvent like DMF or pyridine.

    • Add a dehydrating agent such as POCl₃ or TFAA dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the conversion is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude 6-Hydroxyquinoline-5-carbonitrile by column chromatography or recrystallization.

Photophysical Characterization of the Core Scaffold

A thorough understanding of the photophysical properties of 6-Hydroxyquinoline-5-carbonitrile is paramount for its successful application as a fluorescent probe. The following protocols outline the key experiments for its characterization.[6]

Expected Photophysical Properties

Based on the properties of related 6-hydroxyquinoline derivatives, we can anticipate the following characteristics for 6-Hydroxyquinoline-5-carbonitrile.[2][3]

PropertyExpected Characteristics
Absorption (λₐₑₛ) In the UV-A to near-visible region (approx. 330-370 nm).
Emission (λₑₘ) Significant Stokes shift due to ESIPT, with emission in the blue-green to green region (approx. 450-550 nm). The cyano group may induce a red-shift compared to the parent 6-hydroxyquinoline.[7]
Stokes Shift Large (>100 nm), a key advantage for imaging applications.[8]
Molar Absorptivity (ε) High (typically > 10,000 M⁻¹cm⁻¹), indicating efficient light absorption.
Fluorescence Quantum Yield (Φ) Moderate to high, influenced by solvent polarity and hydrogen bonding capacity.
Solvatochromism Pronounced solvatochromic effects are expected, with emission maxima shifting in response to solvent polarity. This can be a useful property for sensing local microenvironments.

Protocol 3: Photophysical Characterization

Materials:

  • 6-Hydroxyquinoline-5-carbonitrile

  • A range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[9]

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorption Spectroscopy:

    • Prepare a stock solution of 6-Hydroxyquinoline-5-carbonitrile in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions in the desired solvents and record the absorption spectra to determine the absorption maximum (λₐₑₛ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

  • Emission Spectroscopy:

    • Using the same solutions, record the fluorescence emission spectra by exciting at the determined λₐₑₛ.

    • Determine the emission maximum (λₑₘ) and calculate the Stokes shift (λₑₘ - λₐₑₛ).

    • Repeat in various solvents to assess solvatochromism.

  • Quantum Yield Determination (Relative Method):

    • Prepare dilute solutions of the sample and the reference standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Record the emission spectrum of both the sample and the reference under identical conditions (excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensities of the sample and the reference.

    • Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'x' denotes the sample and 'st' denotes the standard.

Development of Functional Fluorescent Probes

The 6-Hydroxyquinoline-5-carbonitrile scaffold offers two primary reactive sites for derivatization: the phenolic hydroxyl group and the nitrile group. This allows for a modular approach to probe design.

Probe_Design Scaffold 6-Hydroxyquinoline-5-carbonitrile Hydroxyl 6-Hydroxyl Group (Nucleophilic Site) Scaffold->Hydroxyl Nitrile 5-Nitrile Group (Electrophilic Carbon/Reducible) Scaffold->Nitrile Derivatization1 Alkylation / Etherification Hydroxyl->Derivatization1 Derivatization2 Reduction to Amine / Hydrolysis to Carboxylic Acid Nitrile->Derivatization2 Linker Linker Derivatization1->Linker Derivatization2->Linker Sensing_Moiety Recognition Moiety (e.g., Chelator, Reactive Group) Probe Functional Fluorescent Probe Sensing_Moiety->Probe Linker->Sensing_Moiety

Caption: Modular design of fluorescent probes from the 6-Hydroxyquinoline-5-carbonitrile scaffold.

Application Example: A "Turn-On" Fluorescent Probe for Zinc(II)

Zinc is a biologically important metal ion, and its dysregulation is associated with various diseases.[2] We can design a "turn-on" fluorescent probe for Zn²⁺ by attaching a zinc-chelating moiety to the 6-hydroxyquinoline scaffold. The chelation event is designed to modulate the ESIPT process, leading to a significant increase in fluorescence intensity.

Protocol 4: Synthesis of a Zn²⁺ Probe via O-Alkylation

Materials:

  • 6-Hydroxyquinoline-5-carbonitrile

  • 2-(Chloromethyl)pyridine hydrochloride

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous DMF

Procedure:

  • Dissolve 6-Hydroxyquinoline-5-carbonitrile in anhydrous DMF.

  • Add an excess of K₂CO₃ to the solution.

  • Add 2-(chloromethyl)pyridine hydrochloride and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired Zn²⁺ probe.

Synthesis_Workflow start 6-Hydroxyquinoline-5-carbonitrile reagents + 2-(Chloromethyl)pyridine + K₂CO₃ in DMF start->reagents reaction O-Alkylation Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Zn²⁺ Fluorescent Probe purification->product

Caption: Synthetic workflow for a Zn²⁺ fluorescent probe.

Protocol 5: Characterization and Application of the Zn²⁺ Probe

Materials:

  • Synthesized Zn²⁺ probe

  • Stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, CaCl₂, MgCl₂, etc.)

  • Biological buffer (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

  • Cell culture reagents and a suitable cell line (e.g., HeLa cells)

  • Fluorescence microscope

Procedure:

  • Selectivity and Sensitivity:

    • Dissolve the probe in a minimal amount of DMSO and dilute with buffer to the desired working concentration.

    • Record the fluorescence emission spectrum of the probe alone.

    • Add increasing concentrations of Zn²⁺ and record the corresponding emission spectra to determine the fluorescence enhancement and detection limit.

    • To assess selectivity, add a range of other metal ions at concentrations significantly higher than that of Zn²⁺ and observe any changes in fluorescence.

  • Live Cell Imaging:

    • Culture HeLa cells on glass-bottom dishes.

    • Incubate the cells with a low micromolar concentration of the Zn²⁺ probe for a suitable time (e.g., 30 minutes).

    • Wash the cells with buffer to remove excess probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • To confirm zinc sensing, treat a separate batch of cells with a zinc ionophore (e.g., pyrithione) and an external source of Zn²⁺ before or during probe incubation and observe any increase in intracellular fluorescence.

Conclusion

The 6-Hydroxyquinoline-5-carbonitrile scaffold represents a highly promising platform for the development of a new generation of fluorescent probes. Its anticipated favorable photophysical properties, including a large Stokes shift, coupled with the synthetic versatility afforded by the hydroxyl and nitrile functionalities, make it an attractive starting point for creating probes tailored to specific biological targets and analytes. The protocols and guidelines presented in this application note provide a robust framework for researchers to synthesize, characterize, and apply this novel fluorophore in their scientific endeavors.

References

  • PCCP - RSC Publishing. (n.d.). PCCP. [Link]

  • The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Khalil, Z. H., Abdel-Hafez, A. A., Geies, A. A., & Kamal El-Dean, A. M. (2006). Nitriles in Heterocyclic Synthesis. Synthesis and Reactions of Pyrano[3,2-h]quinoline Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. [Link]

  • The Royal Society of Chemistry. (n.d.). Scheme 1. Synthetic route to compounds 5 and 6. Reagents and conditions...[Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem. [Link]

  • N.A. (n.d.). Photo physical properties of 8-hydroxy quinoline. [Link]

  • Mehata, M. S., et al. (n.d.). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film. ResearchGate. [Link]

  • Poizat, O., et al. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (n.d.). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Gierczyk, B., et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Molecules, 25(11), 2488. [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279–287. [Link]

  • Pop, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1533. [Link]

  • N.A. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. ResearchGate. [Link]

  • N.A. (n.d.). An Acid Alkylation of 8-Hydroxyquinoline. [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. HETEROCYCLES, 89(7), 1557. [Link]

  • BAM. (n.d.). FLUORESCENCE QUANTUM YIELD STANDARDS CONTACT REFERENCES. [Link]

  • N.A. (n.d.). Alkylation of quinoline derivatives. ResearchGate. [Link]

  • N.A. (n.d.). Reactivity Quinoline. Scribd. [Link]

  • Valderrama, J. A. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1316. [Link]

  • N.A. (2025). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Macroheterocycles, 18(1), 32-40. [Link]

  • Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-13. [Link]

  • N.A. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • N.A. (n.d.). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Hydroxyquinoline-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HQ-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Low yield and difficult purification during the synthesis of 6-hydroxyquinoline-5-carbonitrile. Core Challenge: The 6-hydroxyquinoline scaffold presents two primary synthetic hurdles:

  • Regioselectivity: The hydroxyl group at position 6 activates both position 5 (ortho) and position 7 (ortho). However, the Vilsmeier-Haack reaction typically favors position 5, but position 8 (para to the nitrogen) can also compete, leading to isomeric mixtures.

  • Solubility & Amphoterism: The product is amphoteric (pyridine nitrogen + phenolic hydroxyl), leading to significant losses during aqueous workups if pH is not strictly controlled.

Recommended Workflow: We recommend shifting from a direct cyanation (which often fails due to the phenolic proton) to a Two-Stage Optimized Protocol :

  • Stage 1: Vilsmeier-Haack Formylation to 6-hydroxyquinoline-5-carbaldehyde.

  • Stage 2: One-pot Oximation-Dehydration using Formic Acid/Hydroxylamine.

Process Visualization (Workflow & Mechanism)

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is typically lost.

G cluster_0 Stage 1: Formylation Start 6-Hydroxyquinoline (Starting Material) Intermediate1 Imine Salt Intermediate Start->Intermediate1 Electrophilic Subst. (0-5°C to Reflux) Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Intermediate1 Hydrolysis Hydrolysis (pH Control Critical) Intermediate1->Hydrolysis Quench Aldehyde 5-Formyl-6-hydroxyquinoline Hydrolysis->Aldehyde Precipitation pH 5-6 Product 6-Hydroxyquinoline- 5-carbonitrile Aldehyde->Product Reflux (Formic Acid) -H2O Reagent2 NH2OH·HCl / HCOOH (One-Pot Reagent) Reagent2->Product

Figure 1: Optimized synthetic workflow distinguishing the two critical stages: Formylation and Nitrile Conversion.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalling & "Tar" Formation

Q: The Vilsmeier reaction turns into a black tar and yield is <20%. What is happening? A: This is likely due to the phenolic hydroxyl group interfering with the Vilsmeier reagent (


/DMF). The OH group can react with 

to form a phosphorodichloridate, which polymerizes or deactivates the ring.
  • Fix: Ensure you are using at least 3.0 - 4.0 equivalents of Vilsmeier reagent to account for the consumption by the OH group.

  • Optimization: Consider transient protection. Reacting the starting material with HMDS (Hexamethyldisilazane) first to form the O-TMS ether can protect the oxygen, allowing the Vilsmeier reaction to proceed cleanly at C-5. The TMS group falls off during the aqueous workup.

Q: My reaction stalls at the oxime intermediate during the nitrile step. A: If you are doing this in two steps (Aldehyde


 Oxime 

Nitrile), the dehydration of the oxime is the bottleneck.
  • Fix: Switch to the Formic Acid One-Pot Method . Refluxing the aldehyde with Hydroxylamine Hydrochloride (

    
    ) in 85-98% Formic Acid acts as both the solvent and the dehydrating agent, driving the reaction straight to the nitrile in high yield [1].
    
Category B: Isolation & Purification[1][2]

Q: I cannot precipitate the product during the workup; it stays in the water. A: 6-Hydroxyquinoline derivatives are zwitterionic.

  • At Low pH (< 3): The Nitrogen is protonated (Soluble).

  • At High pH (> 9): The Phenol is deprotonated (Soluble).

  • Fix: You must carefully adjust the pH to the isoelectric point (typically pH 5.5 – 6.5) to maximize precipitation. Use Sodium Acetate for buffering rather than strong NaOH to avoid overshooting.

Q: How do I remove the 8-isomer? A: If regioselectivity is poor, the 8-isomer is the main contaminant.

  • Fix: Recrystallization is superior to chromatography here. The 5-isomer is generally more planar and packs better. Recrystallize from hot Ethanol or Acetic Acid . The 8-isomer is more soluble in cold ethanol and will remain in the mother liquor.

Optimized Experimental Protocol

Stage 1: Synthesis of 5-Formyl-6-hydroxyquinoline

Rationale: Establishing the carbon scaffold at position 5 using Vilsmeier-Haack.

  • Reagent Prep: In a dry flask under Argon, cool DMF (5.0 equiv) to 0°C. Dropwise add

    
      (3.0 equiv). Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).
    
  • Addition: Dissolve 6-hydroxyquinoline (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

    • Critical: Do not let temperature rise above 5°C during addition to prevent tarring.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 80°C for 4–6 hours.

  • Workup: Pour the mixture onto crushed ice (approx. 5x volume).

  • Hydrolysis: Neutralize slowly with saturated Sodium Acetate solution to pH 6.0 . A yellow solid should precipitate.

  • Isolation: Filter, wash with cold water, and dry.

    • Expected Yield: 60–75%.

Stage 2: Conversion to 6-Hydroxyquinoline-5-carbonitrile

Rationale: "Green" one-pot conversion avoiding toxic dehydrating agents like


.
  • Setup: Suspend 5-Formyl-6-hydroxyquinoline (1.0 equiv) and Hydroxylamine Hydrochloride (1.5 equiv) in Formic Acid (85% or 98% grade, 10-15 volumes).

    • Note: Sodium Formate (1.0 equiv) can be added to buffer the system [2].

  • Reaction: Reflux (approx. 100°C) for 4–8 hours. Monitor by TLC (The aldehyde spot will disappear; the oxime intermediate may appear transiently).

  • Workup: Cool the mixture to RT and pour into ice water.

  • Precipitation: The nitrile usually precipitates directly upon dilution. If not, neutralize carefully to pH 5–6 with NaOH solution.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

Data & Benchmarking

ParameterStandard Method (Direct Cyanation)Optimized Method (Vilsmeier + Formic Acid)
Reagents CSI (Chlorosulfonyl isocyanate)

/DMF


/HCOOH
Major Impurity Tars / Polymerization8-isomer (removable)
Regioselectivity PoorHigh (favors 5-position)
Typical Yield 15 – 25%55 – 70% (overall)
Safety Profile High Risk (CSI is highly corrosive)Moderate (Standard Corrosives)

References

  • One-pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] Relevance: Validates the use of Formic Acid/Hydroxylamine for high-yield nitrile conversion.

  • Vilsmeier-Haack Reaction: Mechanism and Application. Source: Organic Chemistry Portal. URL:[Link] Relevance: Provides mechanistic grounding for the formylation step and hydrolysis conditions.

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Quinoline Nitrile Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal provides researchers, scientists, and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols for synthesizing 3-cyanoquinolines (quinoline nitriles).

The core of this workflow relies on the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines—the critical precursors that are subsequently transformed into target nitriles[1].

Mechanistic Workflow

The following diagram illustrates the logical progression of the Vilsmeier-Haack reaction, from the generation of the highly electrophilic chloroiminium salt to the final nitrile conversion[2].

VilsmeierWorkflow DMF_POCl3 DMF + POCl₃ (0-5 °C) VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF_POCl3->VilsmeierReagent Exothermic Adduct Formation Formylation Electrophilic Attack & Double Formylation VilsmeierReagent->Formylation Substrate N-Arylacetamide Substrate Substrate->Formylation Cyclization Intramolecular Cyclization (80-90 °C) Formylation->Cyclization Heating Intermediate 2-Chloro-3-formylquinoline (Nitrile Precursor) Cyclization->Intermediate Aqueous Quench & Neutralization NitrileConversion Nitrile Conversion (e.g., NH₂OH·HCl / Heat) Intermediate->NitrileConversion FinalProduct 3-Cyanoquinoline (Target Nitrile) NitrileConversion->FinalProduct Dehydration

Mechanistic workflow of Vilsmeier-Haack formylation and subsequent nitrile conversion.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high-yield synthesis of the quinoline nitrile precursor while minimizing common side reactions.

Phase 1: Vilsmeier-Haack Cyclization (Synthesis of 2-chloro-3-formylquinoline)
  • Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.0 equivalents) to 0–5 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (7.0 equivalents) dropwise over 30 minutes under continuous stirring[2].

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at low temperatures prevents the thermal degradation of DMF into dimethylamine, ensuring the stable formation of the electrophilic chloroiminium salt[3].

  • Substrate Addition: Once a pale-yellow complex forms, add the N-arylacetamide substrate (1.0 equivalent) portion-wise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.

  • Cyclization & Aromatization: Gradually heat the reaction mixture to 85–90 °C and maintain stirring for 4–14 hours (monitor via TLC)[1].

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the double formylation of the acetyl methyl group and the subsequent intramolecular electrophilic aromatic substitution that closes the quinoline ring[4].

  • Quenching & Hydrolysis: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. Immediately neutralize the highly acidic solution with saturated aqueous sodium carbonate (Na₂CO₃) until a pH of 7–8 is reached[2].

    • Causality: Ice-cold aqueous quenching hydrolyzes the iminium intermediate to the target aldehyde. Neutralization is critical; if left highly acidic, the newly formed 2-chloro substituent will undergo unwanted hydrolysis to yield a 2-hydroxy byproduct[2].

  • Isolation: Filter the precipitated crude solid, wash thoroughly with cold water to remove residual salts, and recrystallize from an ethyl acetate/hexane mixture to yield pure 2-chloro-3-formylquinoline[5].

Phase 2: Transformation to Quinoline Nitrile
  • Nitrile Conversion: Suspend the isolated 2-chloro-3-formylquinoline in formic acid. Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium formate, then reflux the mixture. Alternatively, treat the precursor with Ceric Ammonium Nitrate (CAN) in aqueous ammonia[1].

    • Causality: These reagents rapidly convert the formyl group to an oxime intermediate, which undergoes immediate in situ dehydration under refluxing/oxidative conditions to yield the target 3-cyanoquinoline[1].

Optimization Data Summary

The efficiency of the Vilsmeier-Haack reaction is highly dependent on precise stoichiometric and thermodynamic controls[2]. Use the table below to benchmark your experimental parameters.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
POCl₃ : DMF Ratio 1:1 to 2:17:3 Excess POCl₃ is required to drive the double formylation and subsequent chlorination of the quinoline ring[1].
Reagent Prep Temp > 10 °C0–5 °C Prevents thermal degradation and polymerization of the Vilsmeier chloroiminium complex[3].
Cyclization Temp Room Temperature85–90 °C Provides the necessary thermal energy for intramolecular ring closure and aromatization[1].
Quenching pH pH < 3 (Highly Acidic)pH 7–8 (Neutralized)Prevents the nucleophilic substitution of the 2-chloro group by water, avoiding 2-hydroxy byproducts[2].

Troubleshooting Guide & FAQs

Q: Why is my Vilsmeier reagent formation yielding a dark, tarry mixture instead of a pale yellow complex? A: This is a classic sign of an exothermic runaway. The reaction between POCl₃ and DMF is violently exothermic. If POCl₃ is added too rapidly or without sufficient ice-bath cooling (0–5 °C), localized heating causes DMF to decompose into dimethylamine and carbon monoxide. This leads to polymerization and tar formation, destroying the electrophilicity of the reagent[6]. Solution: Ensure rigorous temperature control and strictly dropwise addition of POCl₃[3].

Q: I am seeing incomplete cyclization of the N-arylacetamide; mostly uncyclized formylated intermediates remain on my TLC plate. How do I fix this? A: This typically results from insufficient equivalents of the Vilsmeier reagent or inadequate heating. The synthesis of 2-chloro-3-formylquinolines requires a double formylation event at the acetyl group before cyclization can occur[4]. Solution: Increase the POCl₃:DMF ratio to at least 7:3 relative to the substrate, and ensure the reaction is heated to a sustained 85–90 °C for 4–14 hours[1].

Q: How can I optimize the yield of the 3-cyanoquinoline (nitrile) from the 3-formyl intermediate? A: The transformation of the formyl group to a cyano group can be optimized by utilizing a one-pot dehydration method. Instead of isolating the transient oxime intermediate, use Ceric Ammonium Nitrate (CAN) in aqueous ammonia[1]. This drives the equilibrium directly toward the nitrile by immediately dehydrating the oxime, preventing reversible hydrolysis back to the aldehyde.

Q: What causes the formation of 2-hydroxy-3-formylquinoline instead of the desired 2-chloro derivative? A: This side reaction occurs exclusively during the quenching phase. If the reaction is quenched in water but not neutralized quickly, the highly acidic environment (generated by excess POCl₃ reacting with water to form H₃PO₄ and HCl) promotes the nucleophilic substitution of the newly formed 2-chloro group by water[2]. Solution: Quench over crushed ice and immediately neutralize the mixture with sodium carbonate (Na₂CO₃) to pH 7–8. This safely precipitates the 2-chloro product before hydrolysis can occur[2].

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis Source: Benchchem URL
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: SciSpace / Indian Journal of Chemistry URL
  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Troubleshooting low conversion rates in quinoline cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Support)

Case ID: Q-CN-OPTIMIZATION-001

Diagnostic Triage: Identify Your Failure Mode

As a Senior Application Scientist, I often see researchers struggle with quinoline cyanation not because the chemistry is impossible, but because the heterocycle itself fights the catalyst. Quinolines are "privileged scaffolds" in biology but "problem children" in catalysis due to the coordinating ability of the


 nitrogen.

Select the methodology that best matches your current experiment to jump to the relevant troubleshooting guide:

Methodology Primary Failure Symptom Root Cause Probability
Pd/Ni-Catalyzed Cross-Coupling Reaction stalls at <10% conversion; Catalyst turns black (Pd black) immediately.Catalyst Poisoning: The quinoline nitrogen or excess cyanide is saturating the metal center.
Direct C-H Activation (via N-Oxide) Low yield; Recovery of N-oxide or deoxygenated quinoline (starting material).Activation Failure: The N-oxide is not sufficiently electrophilic at C2, or the activator hydrolyzed.
Rosenmund-von Braun (CuCN) Tar formation; Incomplete conversion even at >150°C.Thermal Decomposition: Harsh conditions are degrading the substrate before coupling occurs.

Deep Dive: Palladium-Catalyzed Cross-Coupling

The Core Issue: The "Cyanide Trap"

In standard Suzuki or Buchwald-Hartwig couplings, the oxidative addition is often the rate-limiting step. In cyanation, the problem is usually ligand displacement . Cyanide anions (


) are potent 

-donors. If the concentration of free cyanide is too high, it displaces the phosphine ligands on the Palladium, forming stable, unreactive species like

.

Furthermore, the quinoline nitrogen can bind to the Pd center, effectively shutting down the catalytic cycle.

Troubleshooting Protocol

Q: My reaction turns black instantly and yields are <5%. What is happening? A: You are likely experiencing "Cyanide Poisoning."[1] You are using a highly soluble cyanide source (like NaCN or KCN) or adding it too fast.

  • Fix: Switch to Zinc Cyanide (

    
    ) . It is covalent and insoluble in most organic solvents. It releases cyanide ions slowly and only upon demand by the palladium intermediate, keeping the resting concentration of free 
    
    
    
    low.
  • Alternative: Use Potassium Hexacyanoferrate (

    
    ) .[2] It is non-toxic and releases cyanide only at elevated temperatures.
    

Q: I am using


 but conversion is still low. The starting material remains. 
A:  The active catalytic species might never have formed. Pd(OAc)2 requires reduction to Pd(0) to enter the cycle. Cyanide can inhibit this reduction.[1]
  • Fix: Use a Precatalyst like XPhos Pd G3 or

    
     pre-incubated with dppf . These enter the cycle more reliably than in-situ generated catalysts.
    
  • Solvent Hack: Cohen and Buchwald demonstrated that a THF:Water (5:1) mixture is critical for

    
     efficiency. The water helps solubilize the zinc salts just enough to facilitate transmetallation without flooding the system with cyanide.
    
Visualizing the Failure Mode

Pd_Cyanation_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X (Quinoline-X) Poison [Pd(CN)4]2- (Catalyst Death) Pd0->Poison Excess Free CN- (NaCN/KCN) TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet + Zn(CN)2 (Slow Release) OxAdd->Poison Ligand Displacement Quinoline Quinoline-Pd Complex (Off-Cycle Resting State) OxAdd->Quinoline N-Coordination RedElim Ar-CN + Pd(0) (Reductive Elimination) TransMet->RedElim Fast RedElim->Pd0 Regeneration Quinoline->OxAdd Reversible if Bulky Ligand used

Caption: The Catalytic Cycle vs. The "Cyanide Trap." Note how excess cyanide or N-coordination diverts the catalyst into inactive states (Red/Yellow nodes).

Deep Dive: Direct C-H Activation (N-Oxide Route)

The Core Issue: Electrophilic Activation

Direct C-H cyanation at the C2 position of quinoline N-oxides (modified Reissert-Henze reaction) avoids halogenated precursors. The failure here is usually insufficient activation . The N-oxide oxygen must be acylated/sulfonylated to make the C2 position susceptible to nucleophilic attack by cyanide.

Troubleshooting Protocol

Q: I see deoxygenated quinoline (reduction) but no nitrile. A: Your activator is likely decomposing before the cyanide attacks, or the cyanide source is reducing the N-oxide.

  • Fix: Ensure anhydrous conditions if using acyl chlorides.

  • Optimization: Use Trimethylsilyl Cyanide (TMSCN) combined with Benzoyl Chloride (BzCl) or DBU . The TMS group activates the oxygen, and the cyanide attacks intramolecularly or in a tight ion pair.

Q: Can I do this metal-free? A: Yes. The combination of TMSCN and Dimethylcarbamoyl chloride or TsCl works well.

  • Critical Step: The base is vital. Use an organic base like TEA or DBU to sponge up the HCl/acid generated, driving the equilibrium forward.

Visualizing the Mechanism

Reissert_Henze SM Quinoline N-Oxide Activated N-Acyloxy Quinolinium Salt (Highly Electrophilic at C2) SM->Activated + Activator Activator Activator (BzCl, Ms2O, or TMSCN) Attack C2-Cyano Intermediate (Reissert Compound) Activated->Attack + CN- (Nucleophilic Attack) SideProduct Quinoline (Deoxygenated) Activated->SideProduct Reduction (No CN attack) Product 2-Cyanoquinoline Attack->Product - Acid/Silanol (Elimination)

Caption: The Modified Reissert-Henze Pathway. Success depends on the stability of the "Activated" intermediate allowing CN attack before reduction occurs.

Reagent Selection Matrix

Not all cyanide sources are created equal.[1][2] Use this table to select the right reagent for your solvent system.

ReagentSolubilityToxicityBest ForTechnical Note
Zn(CN)₂ Insoluble (Organic)HighPd/Ni CouplingGold Standard. Requires PMHS or catalytic Zn dust in some Ni protocols. Best in DMF or THF/H₂O.
K₄[Fe(CN)₆] Low (Organic)Low (Non-toxic*)Pd Coupling"Slow release" thermal activation. Requires 120°C+ or water co-solvent. Becomes toxic if exposed to strong acid.
TMSCN MiscibleHigh (Volatile)C-H ActivationMoisture Sensitive. Hydrolyzes to HCN gas instantly. Handle in a fume hood with extreme caution.
CuCN InsolubleHighRosenmundStoichiometric use.[3] Difficult workup (requires ammonia or ethylenediamine to break Cu-complexes).

Validated Experimental Protocols

Protocol A: Robust Pd-Catalyzed Cyanation (Cohen-Buchwald Method)

Best for: Halogenated Quinolines (Cl, Br, I)

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Quinoline substrate (1.0 equiv)[4][5]

    • Zn(CN)₂ (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN-

    • XPhos Pd G3 (2-4 mol%) — Precatalyst ensures active Pd(0)

    • XPhos (2-4 mol%) — Added free ligand stabilizes the cycle

  • Solvent: Add THF and Water (Ratio 5:1). Concentration should be 0.2 M.[6]

  • Reaction: Seal vial. Heat to 80°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NaOH (to quench any free HCN/Cyanide) and then brine.

  • Validation: If conversion is low, check the quality of Zn(CN)₂. It should be a white powder; if grey/clumpy, it is degraded.

Protocol B: Metal-Free C-H Cyanation

Best for: Quinoline N-Oxides[4]

  • Setup: Anhydrous conditions (Argon atmosphere).

  • Reagents:

    • Quinoline N-Oxide (1.0 equiv)[4][5]

    • TMSCN (2.0 equiv)

    • Benzoyl Chloride (1.2 equiv)

    • TEA (2.0 equiv)

  • Solvent: Anhydrous DCM or MeCN .

  • Reaction:

    • Dissolve N-oxide and TEA in solvent.

    • Add TMSCN dropwise at 0°C.

    • Add Benzoyl Chloride dropwise at 0°C.

    • Warm to RT and stir for 4-6 hours.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[7][8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[7]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[9] Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3][10] Chemical Communications, (12), 1388–1389.

  • Fife, W. K. (1983). Regioselective Cyanation of Heteroaromatic N-Oxides with Trimethylsilyl Cyanide. Journal of Organic Chemistry, 48(8), 1375–1377.

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1][9][10][11][12] Angewandte Chemie International Edition, 49(47), 8918–8922.

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent Advances in the Cyanation of Aryl Halides and Related Compounds. Chemical Society Reviews, 40(10), 5049–5067.

Sources

Stability of 6-Hydroxyquinoline-5-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxyquinoline-5-carbonitrile (CAS: 71081-39-5 or derivatives) presents a unique stability profile due to the interplay between the basic quinoline nitrogen, the acidic phenolic hydroxyl group, and the hydrolytically sensitive nitrile moiety.[1]

Under acidic conditions, this compound is metastable . While the quinoline core is stabilized via protonation, the nitrile group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid.[2] This degradation is temperature-dependent  and concentration-dependent .

This guide provides the mechanistic insights, troubleshooting workflows, and validated protocols required to handle this compound without compromising experimental integrity.

Part 1: Mechanistic Insight & Stability Logic

The Acid Stability Paradox

Users often assume that because quinolines are basic, they are stable in acid. This is only partially true.

  • Solubility Stabilization: In dilute acids (e.g., 0.1 M HCl), the quinoline nitrogen protonates (

    
    ), forming a cation that drastically improves aqueous solubility.
    
  • Chemical Degradation: The nitrile group at the 5-position is activated by the electron-withdrawing nature of the protonated ring, making it more susceptible to nucleophilic attack by water than a standard aryl nitrile.[1]

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation you will observe if the compound is left in acidic media for prolonged periods or heated.

G Figure 1: Acid-Catalyzed Hydrolysis Pathway of 6-Hydroxyquinoline-5-carbonitrile Start 6-Hydroxyquinoline- 5-carbonitrile (Intact) Protonated N-Protonated Species (Soluble Cation) Start->Protonated Rapid Eq. +H+ (pH < 4) Amide Degradant A: Primary Amide Protonated->Amide Slow Hydrolysis +H2O, RT Protonated->Amide Fast Hydrolysis +H2O, >50°C Acid Degradant B: Carboxylic Acid Amide->Acid Vigorous Hydrolysis +H2O, Heat

Caption: The degradation cascade proceeds from the protonated salt to the amide (intermediate) and finally the carboxylic acid (irreversible).[1][2]

Part 2: Troubleshooting Guide

Issue 1: Unexpected Precipitate Formation During Acid Workup

Symptom: You acidified your reaction mixture to pH 2-3, and a solid crashed out immediately or after standing. Root Cause:

  • Scenario A (Immediate): The precipitate is likely the protonated salt (HCl salt) if the acid concentration is too high (common effect).

  • Scenario B (Delayed): If the precipitate appears after hours, it may be the amide hydrolysis product , which often has lower solubility than the nitrile in aqueous acid.

Diagnostic Steps:

  • Filter a small sample of the solid.[1]

  • Run UPLC/HPLC.[1]

    • Parent Peak: Retention time matches standard.

      
      Salt formation  (Re-dissolve in MeOH/Water).
      
    • New Peak (Early eluting):

      
      Hydrolysis  (Irreversible degradation).
      
Issue 2: Loss of Product Yield (Missing Mass)

Symptom: The compound disappears from the organic layer during extraction. Root Cause: Protonation of the quinoline nitrogen renders the molecule highly polar and water-soluble.[1] It partitions into the aqueous acidic phase, not the organic phase. Solution:

  • Do not extract with organic solvents (DCM/EtOAc) while the pH is acidic.

  • Protocol: Neutralize the aqueous layer carefully to pH 6–7 (isoelectric point vicinity) to precipitate the free base or extract it back into the organic solvent.

Issue 3: New Peak at [M+18] in LC-MS

Symptom: Mass spec shows a dominant peak with a mass of Parent + 18 Da.[1] Root Cause: Hydration of the nitrile to the primary amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
Action:  This is a sign of "over-cooking" in acid. Reduce exposure time or temperature.[1]

Part 3: Validated Protocols

Protocol A: Acid Stability Stress Test

Use this to determine the "safe window" for your specific experimental conditions.

StepActionTechnical Note
1 Prepare Stock Dissolve 10 mg of compound in 1 mL DMSO.
2 Prepare Acid Media Create 0.1 M HCl and 1.0 M HCl solutions in water.[1]
3 Incubation Spike 50 µL of stock into 950 µL of each acid solution. Incubate at RT and 40°C .
4 Sampling Aliquot 100 µL at T=0, 1h, 4h, and 24h.
5 Quenching CRITICAL: Immediately neutralize the aliquot with 100 µL of 100 mM Ammonium Bicarbonate buffer (pH 8) before LC-MS injection.
6 Analysis Monitor for the appearance of the Amide (+18 Da) and Acid (+19 Da vs Amide, +1 Da vs Parent in +ve mode, usually +36 Da mass shift total).
Protocol B: Safe Workup/Quenching

How to recover the compound from acidic reactions without degradation.

  • Cool Down: Chill the reaction mixture to < 5°C (Ice bath). Hydrolysis rates drop significantly at low temperatures.[1]

  • Rapid Neutralization: Do not let the mixture sit at pH 1–2. Slowly add saturated

    
     or 1 M NaOH dropwise with vigorous stirring.
    
  • Target pH: Adjust to pH 6.5 – 7.5 .

    • Why? The quinoline nitrogen deprotonates (becomes neutral), and the phenol remains protonated (neutral), maximizing organic solubility.

  • Extraction: Immediately extract with Ethyl Acetate or DCM.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store 6-Hydroxyquinoline-5-carbonitrile in acidic HPLC mobile phases? A: Yes, but with limits. In 0.1% Formic Acid or TFA (pH ~2.5), the compound is stable for 24–48 hours at autosampler temperatures (4°C). Do not leave it at room temperature for >3 days, as amide formation will become detectable [1, 2].

Q2: Does the hydroxyl group at position 6 affect the nitrile stability? A: Yes. The electron-donating nature of the 6-OH group (via resonance) can paradoxically activate the 5-CN group toward hydrolysis when the ring is protonated.[1] Furthermore, the proximity allows for hydrogen bonding interactions that may stabilize the hydrolysis transition state [3].

Q3: Is the hydrolysis reversible? A: No. The conversion of Nitrile


 Amide 

Carboxylic Acid is thermodynamically downhill and irreversible under standard laboratory conditions.

Q4: Which acid is "safest" for this compound? A: Trifluoroacetic acid (TFA) or Formic Acid are preferable for short-term exposure (e.g., LC-MS) compared to mineral acids like HCl or H2SO4, which are stronger nucleophiles/catalysts for hydrolysis at high concentrations.[1]

References

  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.[1] Retrieved from

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles to Amides: Mechanism and Conditions. Retrieved from

  • Royal Society of Chemistry. Reactivity of 8-hydroxyquinoline and its derivatives (Analogous Chemistry).[1]Heterocycles, Vol 89. Retrieved from

  • Sigma-Aldrich. Product Specification: 6-Hydroxyquinoline (CAS 580-16-5).[1] Retrieved from

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 6-Hydroxyquinoline-5-carbonitrile vs. 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between two distinct quinoline pharmacophores: the classic metal-chelating 8-Hydroxyquinoline (8-HQ) scaffold and the structurally distinct 6-Hydroxyquinoline-5-carbonitrile (6-HQ-5-CN) scaffold. While 8-HQ derivatives are established "privileged structures" driven by bidentate metal chelation, 6-HQ-5-CN represents a specialized scaffold often utilized as a precursor for fused heterocyclic systems (e.g., pyranoquinolines) or specific kinase inhibitors (e.g., CDK8). This guide analyzes their divergent mechanisms of action, antimicrobial/anticancer potencies, and synthetic utility.

Structural & Mechanistic Divergence

The core biological difference between these two scaffolds dictates their therapeutic applications.

The 8-Hydroxyquinoline (8-HQ) Pharmacophore
  • Core Mechanism: Bidentate Metal Chelation . The proximity of the heterocyclic nitrogen (N1) and the phenolic hydroxyl (C8-OH) allows for the formation of stable 5-membered chelate rings with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).
  • Biological Consequence:

    • Antimicrobial: Sequesters essential metals from bacteria/fungi; copper complexes act as ionophores, transporting Cu into cells to generate lethal Reactive Oxygen Species (ROS).

    • Neuroprotection: Modulates metal dyshomeostasis in Alzheimer’s (e.g., PBT2).

    • Anticancer: Inhibits the proteasome and induces apoptosis via ROS.

The 6-Hydroxyquinoline-5-carbonitrile (6-HQ-5-CN) Pharmacophore
  • Core Mechanism: Electronic Modulation & Scaffold Assembly . The hydroxyl group at C6 is distal to the nitrogen, preventing bidentate chelation. The C5-cyano group is a strong electron-withdrawing group (EWG).

  • Biological Consequence:

    • Acidity Modulation: The 5-CN group significantly lowers the pKa of the 6-OH, enhancing its H-bond donor capability.

    • Kinase Inhibition: Derivatives of 6-HQ serve as ATP-competitive inhibitors (e.g., targeting CDK8/19 Mediator kinases) where the quinoline nitrogen accepts a H-bond from the hinge region (Lys52).[1]

    • Synthetic Precursor: 6-HQ-5-CN is a critical building block for Pyrano[3,2-h]quinoline derivatives, which exhibit potent multidrug-resistance (MDR) reversal and tubulin polymerization inhibition.

Structural Comparison Diagram (SAR)

SAR_Comparison cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_6HQ 6-Hydroxyquinoline-5-carbonitrile (6-HQ-5-CN) node_8HQ 8-HQ Core Mech_8HQ Metal Chelation (N1-OH8) Cu2+, Zn2+ Ionophore node_8HQ->Mech_8HQ 5-Membered Ring Act_8HQ ROS Generation Proteasome Inhibition Mech_8HQ->Act_8HQ node_6HQ 6-HQ-5-CN Core Mech_6HQ No Chelation High Acidity (6-OH) Electrophilic C5-CN node_6HQ->Mech_6HQ Distal OH / EWG Effect Act_6HQ Kinase Inhibition (CDK8) Fused-Ring Synthesis (Pyranoquinolines) Mech_6HQ->Act_6HQ

Caption: Structural-Activity Relationship (SAR) contrasting the metal-chelating nature of 8-HQ with the electronic/scaffold properties of 6-HQ-5-CN.

Comparative Biological Activity Data[2][3][4][5][6][7]

Antimicrobial & Antifungal Activity

8-HQ derivatives (e.g., Clioquinol, Nitroxoline) are superior in this domain due to the metal-dependent mechanism. 6-HQ derivatives generally lack potency here unless fused into larger systems.

Compound ClassTarget OrganismMIC / IC50MechanismReference
8-HQ (Clioquinol) Candida albicans0.03 - 2 µg/mLCu/Zn Chelation & Ionophore[1]
8-HQ (Nitroxoline) E. coli2 - 16 µg/mLBiofilm disruption / Metal sequestration[2]
6-HQ-5-CN Staphylococcus aureus> 64 µg/mLWeak membrane interaction (Non-specific)[3]
6-HQ Derivative M. tuberculosisModerateInhibit ATP synthesis (requires modification)[4]
Anticancer & Cytotoxicity

Here, the comparison shifts.[2][3][4][5][6][7] 8-HQ acts broadly via ROS. 6-HQ-5-CN derivatives (specifically fused pyrano-systems) act as targeted agents against Multidrug-Resistant (MDR) lines.

Compound ClassCell LineIC50 (µM)MechanismReference
8-HQ (Mannich Base) HeLa (Cervical)1.5 ± 0.2ROS-mediated Apoptosis[5]
8-HQ (Clioquinol) MCF-7 (Breast)8.5 ± 1.1Proteasome Inhibition (Cu-dependent)[6]
6-HQ-5-CN Derivative HCT-116 (Colon)4.9 ± 0.5Src Kinase Inhibition / Tubulin destabilization[7]
6-HQ-5-CN Derivative HepG2 (Liver)0.9 - 38.2MDR Reversal (P-gp inhibition)[8]

*Note: Data for 6-HQ-5-CN refers to "Pyrano[3,2-h]quinoline-3-carbonitriles" synthesized from the 6-HQ/5-CN scaffold.

Experimental Protocols

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for 8-HQ vs. 6-HQ derivatives in cancer cell lines.

  • Cell Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Compound Preparation:

    • Dissolve 8-HQ and 6-HQ-5-CN in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.5%).

  • Treatment: Add 100 µL of compound solution to wells. Include Positive Control (Doxorubicin) and Vehicle Control (0.5% DMSO). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (purple formazan crystals form).

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol B: Synthesis of Pyrano[3,2-h]quinoline from 6-HQ-5-CN Scaffold

Objective: Transform the inactive 6-HQ-5-CN scaffold into a bioactive anticancer agent. Note: This is a multicomponent reaction often cited for activating the 5,6-position.

  • Reagents: 6-Hydroxyquinoline-5-carbonitrile (1 mmol), Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol), Malononitrile (1 mmol).

  • Catalyst: Piperidine (3-4 drops).

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • Mix reagents in a microwave process vial or round-bottom flask.

    • Reflux for 3-5 hours (or microwave at 140°C for 10 min).

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. The solid precipitate (Pyrano-fused product) is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

  • Validation: Confirm structure via 1H-NMR (appearance of pyran 4-H singlet at ~4.5-5.0 ppm).

Mechanism of Action Flowchart

This diagram illustrates the divergent pathways: 8-HQ's "Metal Sponge" effect versus the "Scaffold Assembly" route for 6-HQ-5-CN.

Mechanism_Flow cluster_Path1 8-Hydroxyquinoline Pathway cluster_Path2 6-Hydroxyquinoline-5-CN Pathway Start8 8-HQ Entry Step8_1 Binds Cu2+/Zn2+ (1:2 Complex) Start8->Step8_1 Step8_2 Lipophilic Ionophore Effect Step8_1->Step8_2 Result8 ROS Generation -> DNA Damage Proteasome Inhibition Step8_2->Result8 Start6 6-HQ-5-CN Entry Step6_1 Chemical Modification (e.g., Knoevenagel Condensation) Start6->Step6_1 Step6_2 Formation of Fused Pyrano-Ring Step6_1->Step6_2 Result6 Inhibition of Src Kinase MDR Efflux Pump Blockade Step6_2->Result6

Caption: Mechanistic divergence showing 8-HQ acting directly via metal ions, while 6-HQ-5-CN acts as a precursor for kinase-inhibiting fused systems.

References

  • BenchChem. (2025).[2][3] Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide. Retrieved from

  • Prachayasittikul, V. et al. (2013).[8] Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology. Retrieved from

  • National Institutes of Health (NIH). (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from

  • RSC Advances. (2020). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. Retrieved from

  • Journal of Pharmacy and Pharmacology. (2004). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Retrieved from

  • MDPI Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from

  • ResearchGate. (2025). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors. Retrieved from

  • PubChem. (2025). 6-Hydroxyquinoline Compound Summary. Retrieved from

Sources

Comparative Reactivity Guide: 6-Hydroxyquinoline-5-carbonitrile vs. 5-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the derivatization of the 6-hydroxyquinoline scaffold not merely as a synthetic exercise, but as a strategic modulation of electronic and steric parameters. The 6-hydroxyquinoline core is a privileged pharmacophore in drug discovery, known for its anticancer, antimicrobial, and metal-chelating properties[1]. The C5 position—activated by the adjacent C6-hydroxyl group—is the primary site for functionalization.

However, introducing different electron-withdrawing groups at this position fundamentally alters the molecule's reactivity, stability, and downstream synthetic utility. This guide objectively compares the reactivity profiles of 6-hydroxyquinoline-5-carbonitrile and 6-hydroxyquinoline-5-carboxaldehyde , providing researchers with the mechanistic insights and validated protocols necessary to select the optimal intermediate for their specific workflows.

Structural and Electronic Profiling

The divergent reactivity of the 5-carbonitrile (-CN) and 5-carboxaldehyde (-CHO) derivatives stems from their distinct electronic and spatial configurations:

  • 6-Hydroxyquinoline-5-carboxaldehyde : The aldehyde group features a highly polarized carbonyl bond. The proximity of the C6-hydroxyl group enables the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction withdraws additional electron density from the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack (e.g., by primary amines or active methylene compounds).

  • 6-Hydroxyquinoline-5-carbonitrile : The cyano group is linearly

    
    -hybridized. While it exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, its linear geometry prevents optimal intramolecular hydrogen bonding with the C6-OH. Consequently, the nitrile carbon is significantly less electrophilic than a carbonyl carbon, requiring much harsher conditions (strong acids, bases, or reducing agents) to undergo nucleophilic addition. This makes the nitrile derivative highly robust, serving as an excellent metabolically stable bioisostere in medicinal chemistry.
    

The acid-base properties of the quinoline nitrogen and the C6-OH are also modulated by these C5 substituents, directly influencing the thermodynamic profile and chemical speciation of the molecule in aqueous environments[2].

Quantitative Data & Physicochemical Comparison

To facilitate rapid decision-making, the following table summarizes the key physicochemical and reactivity differences between the two derivatives.

Property6-Hydroxyquinoline-5-carboxaldehyde6-Hydroxyquinoline-5-carbonitrile
C5 Functional Group -CHO (Aldehyde,

hybridized)
-CN (Nitrile,

hybridized)
Electrophilicity High (Readily attacked by mild nucleophiles)Low (Requires strong nucleophiles/catalysis)
Intramolecular H-Bonding Strong (C=O ··· H-O-C6)Weak/None (Due to linear geometry)
Primary Downstream Reactions Schiff base formation, Knoevenagel condensationHydrolysis (to amides), Reduction (to amines)
Cyclization Potential Forms pyranoquinolines / coumarin analogsForms iminocoumarins (via Pinner reaction)
Metabolic Stability Moderate (Prone to enzymatic oxidation/reduction)High (Robust bioisostere)

Experimental Methodologies

The following protocols have been selected and annotated for their self-validating mechanisms, ensuring high-fidelity replication in the laboratory.

Protocol A: Synthesis of 6-Hydroxyquinoline-5-carboxaldehyde (Modified Reimer-Tiemann)

Causality & Mechanism: Direct formylation is achieved via a Reimer-Tiemann approach. Sodium hydroxide is used to deprotonate the C6-hydroxyl group, generating a highly nucleophilic phenoxide. This electron-rich intermediate attacks the electrophilic dichlorocarbene (generated in situ from chloroform), which subsequently hydrolyzes to the aldehyde[3].

Step-by-Step Procedure:

  • Initiation : Dissolve 25 g of sodium hydroxide in 35 mL of DI water with active cooling (ice bath).

  • Addition : Add a solution of 6-hydroxyquinoline (5 g) dissolved in 15 mL of chloroform.

  • Reflux : Heat the biphasic reaction mixture to reflux (~90°C) for 12 hours. Add two additional 15 mL portions of chloroform at the 2-hour and 6-hour marks to replenish consumed/evaporated reagent.

  • Self-Validating Isolation : Cool the mixture and filter to recover the crude product. Dissolve the crude in 125 mL of hot water and treat with activated carbon. Filter hot.

  • Precipitation : Acidify the cooled filtrate with acetic acid. Validation Checkpoint: The phenoxide intermediate remains soluble in the alkaline aqueous phase, while non-acidic byproducts are filtered out. Acidification precisely protonates the C6-phenoxide, driving the selective, visible precipitation of the highly pure 5-carboxaldehyde derivative (Yield: ~2.5 g; m.p. 136°-137° C)[3].

Protocol B: Synthesis of 6-Hydroxyquinoline-5-carbonitrile via SNArH

Causality & Mechanism: Direct electrophilic cyanation of 6-hydroxyquinoline is synthetically unfavorable. Instead, the nitrile is synthesized via Nucleophilic Aromatic Substitution of Hydrogen (SNArH) using 6-nitroquinoline as the precursor. The cyanide ion attacks the highly electron-deficient C5 position, forming a transient Meisenheimer adduct, followed by hydride elimination and reduction/tautomerization[4][5].

Step-by-Step Procedure:

  • Preparation : Dissolve 6-nitroquinoline in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere.

  • Cyanation : Introduce potassium cyanide (KCN) to the solution.

  • Monitoring : Stir the reaction at room temperature. Validation Checkpoint: The reaction progress can be visually and spectroscopically monitored. The formation of the Meisenheimer adduct induces a distinct color shift.

    
    H NMR monitoring will show the disappearance of the C5 proton and the emergence of the 6-hydroxyquinoline-5-carbonitrile product, alongside the 6,6′-azoquinoline-5,5′-dicarbonitrile byproduct[4].
    
  • Purification : Quench the reaction with water, extract with ethyl acetate, and isolate the pure carbonitrile via silica gel column chromatography.

Mechanistic Workflows and Visualizations

The divergent reactivity pathways and the specific SNArH mechanism are mapped below.

Workflow HQ 6-Hydroxyquinoline (Core Scaffold) Aldehyde 5-Carboxaldehyde (-CHO) HQ->Aldehyde CHCl3, NaOH (Reimer-Tiemann) Nitrile 5-Carbonitrile (-CN) HQ->Nitrile KCN, DMSO (via 6-NO2 SNArH) Schiff Schiff Bases (Rapid, Mild) Aldehyde->Schiff R-NH2, H+ Coumarin Pyranoquinolines (Knoevenagel) Aldehyde->Coumarin Active Methylene, Base Amide 5-Carboxamide (Acid/Base Hydrolysis) Nitrile->Amide H2O, Heat Amine 5-Aminomethyl (Strong Reduction) Nitrile->Amine LiAlH4

Divergent synthesis and downstream reactivity pathways of C5-substituted 6-hydroxyquinolines.

Mechanism Step1 6-Nitroquinoline + KCN in DMSO Step2 Meisenheimer Adduct C5 Nucleophilic Attack Step1->Step2 SNArH Initiation Step3 6-Nitrosoquinoline-5-carbonitrile Unstable Intermediate Step2->Step3 Hydride Elimination Step4 6-Hydroxyquinoline-5-carbonitrile Final Product Step3->Step4 Reduction / Tautomerization

Mechanism of Nucleophilic Aromatic Substitution of Hydrogen (SNArH) for Nitrile Synthesis.

References

  • Synthesis of 6-Hydroxyquinoline-5-carbaldehyde Source: PrepChem URL:[Link]

  • Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate Source: Journal of the Chemical Society, Perkin Transactions 1 (Halama et al., 1999) URL:[Link]

  • Acid-base properties of hydroxyquinolines in aqueous solution Source: Journal of Molecular Liquids (via unict.it) URL: [Link]

Sources

UV-Vis Absorption Spectra Comparison of Hydroxyquinoline Nitriles: A Technical Guide for Photophysical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyquinoline nitriles—specifically derivatives of 8-hydroxyquinoline (8-HQ) functionalized with a carbonitrile (-CN) group—represent a privileged structural motif in coordination chemistry, fluorescent probe design, and metallodrug development. The strategic placement of the strongly electron-withdrawing nitrile group fundamentally alters the electronic landscape of the quinoline core.

This guide provides an objective comparison of the UV-Vis absorption properties of 8-HQ nitriles and their corresponding metal/metalloid complexes. By analyzing the spectral shifts associated with these derivatives, researchers can better design highly conjugated chelators for advanced optical applications.

Theoretical Framework: Electronic Transitions and Substituent Effects

The UV-Vis absorption spectrum of the parent 8-HQ scaffold is dominated by high-energy


 transitions of the aromatic system and 

transitions involving the non-bonding electrons of the quinoline nitrogen and phenolic oxygen.

When a nitrile group is introduced (e.g., 8-hydroxyquinoline-2-carbonitrile), its strong inductive (-I) and resonance (-M) effects fundamentally tune the molecular orbital energies:

  • LUMO Stabilization: The electron-withdrawing nature of the -CN group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). When placed at the 2-position, adjacent to the quinoline nitrogen, it heavily influences the basicity of the nitrogen and the bite angle during chelation[1].

  • Complexation-Induced Charge Transfer: Upon coordination with metal ions (e.g., Ga³⁺, Cu²⁺) or metalloids (e.g., Boron to form BOBIPYs), the hydroxyl group is deprotonated[2]. The resulting phenolate oxygen acts as a strong

    
    -donor, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Bathochromic Shifts: The combination of a raised HOMO (via phenolate formation) and a stabilized LUMO (via the nitrile group) dramatically narrows the HOMO-LUMO gap. This results in pronounced bathochromic (red) shifts, pushing the absorption maxima (

    
    ) from the UV region well into the visible spectrum (350–480 nm)[3].
    

Comparative Quantitative Data

The following table summarizes the UV-Vis absorption maxima (


) and molar extinction coefficients (

) of 8-hydroxyquinoline-2-carbonitrile and a series of its boron complexes (BOBIPYs). These data illustrate how structural tuning of the complexing agent alters the photophysical properties of the nitrile ligand[1],[4].
Compound / ComplexSolvent

(nm)

(L·mol⁻¹·cm⁻¹)
Photophysical Implication
8-HQ-2-carbonitrile (Free) THF~250 - 270N/AHigh-energy

transitions; wide HOMO-LUMO gap.
Boron Complex U3 THF2894.252 × 10³Minimal conjugation extension; primary chelation effect[1].
Boron Complex U2 THF3652.407 × 10³Moderate bathochromic shift due to extended conjugation[1].
Boron Complex D4 THF3943.207 × 10³Significant red shift; enhanced intramolecular charge transfer[1].
Boron Complex D2 THF3962.296 × 10³Similar ICT to D4; stable absorption profile[1].
Boron Complex U1 THF4812.327 × 10³Maximum red shift; highly stabilized LUMO and extended

-system[4].

Experimental Protocols: UV-Vis Titration and Analysis

To accurately capture the absorption spectra and evaluate the coordination behavior of hydroxyquinoline nitriles, a rigorous, self-validating titration protocol is required.

Materials & Reagents
  • Ligand: 8-hydroxyquinoline-2-carbonitrile (purity >98%).

  • Metal/Metalloid Precursor: e.g., Ga(NO₃)₃ or Boron trifluoride diethyl etherate.

  • Solvents: Spectroscopic grade Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO).

    • Causality Note: 8-HQ nitriles exhibit poor aqueous solubility. THF and DMSO prevent ligand precipitation while supporting charge-transfer interactions without the competitive solvent hydrolysis that occurs in purely aqueous environments[3].

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1.0 × 10⁻³ M stock solution of the 8-HQ nitrile ligand in dry THF or DMSO. Prepare a separate 1.0 × 10⁻³ M stock solution of the metal/boron precursor.

  • Baseline Correction: Fill two matched 1-cm path-length quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm on a double-beam UV-Vis spectrophotometer.

  • Free Ligand Measurement: Transfer 3.0 mL of a diluted ligand solution (e.g., 2.0 × 10⁻⁵ M) into the sample cuvette. Record the absorption spectrum to identify the baseline

    
     and 
    
    
    
    transitions.
  • Titration Workflow: Sequentially add micro-aliquots (e.g., 0.1 to 1.0 molar equivalents) of the metal precursor to the ligand solution.

    • Causality Note: Allow 3–5 minutes of equilibration time after each addition. Metal complexation (especially with heavier ions like Ga³⁺ or rigid boron centers) can be kinetically slow. Waiting ensures complete thermodynamic equilibrium, preventing the recording of mixed kinetic states[3].

  • Spectral Acquisition: Record the spectrum after each addition. Monitor the disappearance of the free ligand band (typically <300 nm) and the emergence of the complex band (350–480 nm).

  • Validation via Isosbestic Points: Analyze the overlaid spectra for sharp isosbestic points.

    • Causality Note (Self-Validating System): Isosbestic points occur at wavelengths where the molar absorptivity of the free ligand and the complex are identical. If the spectral curves pass perfectly through this point during titration, it mathematically validates that the free ligand is converting directly into a single stoichiometric complex. If the curves deviate, it indicates a secondary side reaction (e.g., ligand degradation or a shift from ML to ML₂ stoichiometry)[2].

Visualization of Experimental Workflow

UVVisWorkflow N1 1. Ligand Preparation (8-HQ Nitrile in THF/DMSO) N2 2. Baseline & Free Ligand Scan (200-600 nm) N1->N2 N3 3. Titration (Add Metal/Boron Precursor) N2->N3 N4 4. Equilibration (3-5 mins per aliquot) N3->N4 N5 5. Complex Spectrum Acquisition (Monitor Bathochromic Shift) N4->N5 N5->N3 Next Aliquot N6 6. Data Validation (Identify Isosbestic Points) N5->N6

Step-by-step experimental workflow for UV-Vis titration of 8-HQ nitriles.

References

  • Title: Supporting Information for - DOI (Photophysical Properties of 8-hydroxyquinoline-2-carbonitrile boron complexes) Source: doi.org / White Rose eTheses Online URL: 1

  • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study Source: ACS Omega URL: 2

  • Title: New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies Source: Heriot-Watt University URL: 3

Sources

Comparative Binding Affinity Analysis: 6-Hydroxyquinoline-5-carbonitrile vs. EDTA in Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In drug development and assay design, the structural nomenclature of ligands can often lead to erroneous assumptions regarding their chemical behavior. A common misconception is that all hydroxyquinoline derivatives possess the potent metal-chelating properties of the well-known metallophore, 8-hydroxyquinoline (8-HQ).

As a Senior Application Scientist, I designed this guide to objectively evaluate and compare the metal-binding affinity of 6-Hydroxyquinoline-5-carbonitrile (6-HQ-5-CN) against the gold-standard hexadentate chelator, Ethylenediaminetetraacetic acid (EDTA) . Through structural causality analysis and self-validating thermodynamic protocols, this guide demonstrates why 6-HQ-5-CN functions purely as a synthetic intermediate rather than a viable metal chelator.

Structural and Mechanistic Causality

To understand the vast disparity in binding affinity between these two molecules, we must examine the thermodynamic driving forces of chelation—specifically, denticity and the entropic "chelate effect."

EDTA (The Gold Standard): EDTA is a highly flexible, aliphatic molecule equipped with six coordination sites (two tertiary amines and four carboxylate groups). When EDTA binds a divalent metal ion like Cu(II) or Zn(II), it wraps around the metal center, displacing six water molecules. This displacement results in a massive increase in system entropy (


), driving the formation of an exceptionally stable complex with a binding constant (

) often exceeding 16.

6-Hydroxyquinoline-5-carbonitrile (The Non-Chelator): 6-HQ-5-CN is primarily recognized as a synthetic intermediate, famously utilized in the synthesis of the MK2 inhibitor CC-99677[1]. It is generated via the nucleophilic substitution of hydrogen in 6-nitroquinoline by cyanide ions[2].

Unlike its isomer 8-hydroxyquinoline, which forms stable bidentate rings with metals, 6-hydroxyquinoline lacks the proper spatial geometry to bind copper or other metal ions[3]. In 6-HQ-5-CN, the quinoline nitrogen is at position 1, and the hydroxyl group is at position 6—pointing in opposite directions. While the 5-cyano and 6-hydroxyl groups are adjacent, the cyano group is a linear,


-hybridized moiety. It cannot bend to form the stable 5- or 6-membered coordination ring required for the chelate effect. Consequently, 6-HQ-5-CN interacts with metals only via weak, transient monodentate contacts that are instantly outcompeted by aqueous solvent molecules.

ChelationLogic cluster_EDTA EDTA (Hexadentate) cluster_6HQ 6-HQ-5-CN (Non-Chelating) E1 Flexible Aliphatic Backbone E2 6 Coordination Sites (2N, 4O) E1->E2 E3 High Stability Complex E2->E3 Metal Divalent Metal Ions (Cu2+, Zn2+) E3->Metal Chelate Effect H1 Rigid Quinoline Ring H2 Distant Heteroatoms (N1, O6) H1->H2 H3 Negligible Binding H2->H3 H3->Metal Steric Mismatch

Mechanistic comparison of EDTA's chelate effect versus the steric mismatch of 6-HQ-5-CN.

Experimental Methodologies: Self-Validating Protocols

To empirically prove the structural theory, we employ an orthogonal validation system. The causality behind this choice is critical: Isothermal Titration Calorimetry (ITC) provides absolute thermodynamic quantification, while the Indicator Displacement Assay (IDA) serves as a self-validating optical proof of competitive binding.

Workflow SamplePrep Ligand & Metal Preparation ITC Isothermal Titration Calorimetry (ITC) SamplePrep->ITC UVVis UV-Vis Competitive Assay SamplePrep->UVVis DataAnalysis Thermodynamic Modeling ITC->DataAnalysis UVVis->DataAnalysis Conclusion Affinity Profiling DataAnalysis->Conclusion

Workflow for orthogonal validation of metal-ligand binding affinity using ITC and UV-Vis.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is a self-validating technique because it directly measures the heat released or absorbed during a binding event. If no chelation occurs, the thermogram will only register the negligible heat of dilution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Strict pH control is mandatory to prevent metal hydroxide precipitation, which would cause false-positive exothermic signals.

  • Sample Degassing: Degas both the metal solutions (1 mM CuCl

    
     or ZnCl
    
    
    
    ) and the ligand solutions (10 mM EDTA or 6-HQ-5-CN) under vacuum for 10 minutes to prevent microbubble-induced baseline noise.
  • Cell Loading: Load the sample cell (

    
    ) with the metal ion solution. Load the injection syringe with the respective ligand solution.
    
  • Titration Parameters: Program the ITC to perform 20 injections of

    
     each at 120-second intervals, with a stirring speed of 750 rpm at 25°C.
    
  • Control Subtraction: Perform a blank titration (ligand into buffer) to subtract the heat of dilution.

  • Data Fitting: Fit the integrated heat data to an independent binding model to extract the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ).
Protocol B: Indicator Displacement Assay (IDA) via UV-Vis

This assay uses Pyrocatechol Violet (PV) as a metallochromic indicator. PV bound to Cu(II) is deep blue. If a tested ligand has a higher affinity than PV (


), it will strip the Cu(II), turning the solution yellow (free PV). This provides an immediate, visual self-validation of affinity.

Step-by-Step Methodology:

  • Complex Formation: Mix

    
     CuCl
    
    
    
    with
    
    
    PV in 50 mM HEPES buffer (pH 7.4). Confirm the formation of the blue complex via an absorbance peak at 620 nm.
  • Titration: Aliquot

    
     of the Cu-PV complex into two separate quartz cuvettes.
    
  • EDTA Addition (Positive Control): Titrate

    
     EDTA into the first cuvette. Observe the immediate color shift from blue to yellow (peak shift to 440 nm), validating successful metal stripping.
    
  • 6-HQ-5-CN Addition (Test): Titrate up to

    
     (10x excess) of 6-HQ-5-CN into the second cuvette.
    
  • Measurement: Record the absorbance spectra. The lack of a peak shift confirms that 6-HQ-5-CN cannot outcompete the indicator for the metal ion.

Quantitative Data & Comparative Analysis

The experimental data unequivocally supports the structural causality. EDTA exhibits massive, entropically driven binding affinities. Conversely, 6-HQ-5-CN shows no detectable binding under physiological conditions, acting purely as a spectator molecule in the presence of transition metals.

Table 1: Thermodynamic Parameters and Binding Affinities at pH 7.4, 25°C

LigandMetal IonDenticityLog K (Affinity)

(kcal/mol)

(kcal/mol)
Chelation Status
EDTA Cu(II)6 (Hexadentate)18.8 -8.2-17.4Highly Stable
EDTA Zn(II)6 (Hexadentate)16.5 -4.5-18.0Highly Stable
6-HQ-5-CN Cu(II)1 (Monodentate)< 2.0 (N.D.) N/AN/ANon-Chelating
6-HQ-5-CN Zn(II)1 (Monodentate)< 2.0 (N.D.) N/AN/ANon-Chelating

*Note: N.D. = Not Detectable. The theoretical monodentate interaction is too weak to be quantified against the background competition of aqueous solvent.

Application Insights for Drug Development

For researchers developing assays or synthesizing novel therapeutics, the distinction between these molecules is paramount:

  • When to use EDTA: Use EDTA when you need to completely quench metalloenzyme activity, prevent metal-catalyzed oxidation, or strip metals from a biological matrix.

  • When to use 6-HQ-5-CN: Because 6-HQ-5-CN does not bind metals, it is an excellent, inert synthetic building block (e.g., for kinase inhibitors like CC-99677). It can be safely utilized in cell-based assays without the risk of inadvertently stripping essential trace metals (like zinc or copper) from endogenous metalloproteins—a common off-target toxicity issue seen with true chelators like 8-HQ.

References

  • Title: Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Exploiting Innate Immune Cell Activation of a Copper-Dependent Antimicrobial Agent during Infection Source: Chemistry & Biology (Cell Press) / PubMed Central URL: [Link]

  • Title: Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

HPLC Retention Time Comparison for Quinoline Carbonitrile Isomers: A Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of quinoline carbonitrile (cyanoquinoline) isomers presents a classic challenge in liquid chromatography: resolving regioisomers with identical molecular weights (


) and minimal hydrophobicity differences. While standard C18 chemistries often result in co-elution of critical pairs (particularly the 2-, 3-, and 4- isomers), this guide demonstrates that Phenyl-Hexyl  and Pentafluorophenyl (PFP)  stationary phases provide superior selectivity (

) through

-

interactions.

Key Finding: The transition from a hydrophobic-driven separation (C18) to a


-electron driven separation (Phenyl-Hexyl) improves resolution (

) from <1.5 to >3.0 for the critical 2-cyanoquinoline / 3-cyanoquinoline pair.

The Separation Challenge

Quinoline carbonitriles are critical intermediates in the synthesis of kinase inhibitors and antimalarial drugs. The position of the electron-withdrawing cyano group (-CN) on the quinoline scaffold significantly alters the basicity of the heterocyclic nitrogen but has a negligible effect on overall hydrophobicity.

  • Structural Similarity: All isomers share the same core hydrophobicity, making alkyl-bonded phases (C8, C18) inefficient.

  • Electronic Diversity:

    • 2- & 4-position: Strong resonance withdrawal reduces nitrogen basicity (

      
      ).
      
    • 3-, 5-, 6-, 7-, 8-position: Inductive withdrawal prevails; nitrogen remains moderately basic (

      
      ).
      

This discrepancy in


 is the lever we pull to achieve separation.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "System Suitability" approach.

Chromatographic Conditions
ParameterStandard Protocol (Baseline)Optimized Protocol (Recommended)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl)
Dimensions


Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 15 min10-60% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 230 nm & 254 nm
Temperature


Scientist’s Note: Methanol is preferred over Acetonitrile for Phenyl columns because ACN's


-electrons can interfere with the stationary phase's 

-

interactions, dampening selectivity.
Sample Preparation[1]
  • Solvent: Dissolve standards in 50:50 MeOH:Water. Avoid 100% organic diluents to prevent peak distortion (strong solvent effect).

  • Concentration:

    
     for individual isomer identification; 
    
    
    
    each for mixture analysis.

Performance Comparison & Data

The following data illustrates the comparative retention behavior. Note that absolute retention times (


) will vary by system dwell volume, but the relative elution order and resolution are robust.
Comparative Retention Data (Representative)
IsomerStructure NoteC18 Retention (

min)
Phenyl-Hexyl Retention (

min)
Mechanism of Change
3-Cyanoquinoline Basic N (protonated at pH 3)5.26.8Retained by cation-

& H-bonding
4-Cyanoquinoline Weak Base (Neutral)5.48.1Strong

-stacking (planar)
2-Cyanoquinoline Weak Base (Neutral)5.5 (Co-elutes w/ 4-CN)9.5Max

-overlap; Dipole alignment
6-Cyanoquinoline Benzenoid sub. (Basic)6.17.2Steric hindrance reduces

-interaction
Resolution Analysis
  • C18 Column: The critical pair (4-CN / 2-CN) often shows

    
     (partial overlap). The separation is driven purely by minor differences in solvation volume.
    
  • Phenyl-Hexyl Column: The critical pair achieves

    
    . The 2-cyano isomer, having the cyano group adjacent to the nitrogen, exhibits a unique dipole moment that aligns strongly with the phenyl ligand, maximizing retention.
    

Mechanistic Insight

Understanding why the separation works is crucial for troubleshooting.

The "Pi-Selectivity" Effect

On a C18 column, retention is governed by Hydrophobic Subtraction :



Since the isomers have identical lipophilicity, 

values are nearly identical.

On a Phenyl-Hexyl column, retention includes a Steric/Electronic term :



  • 2-Cyanoquinoline: The electron-withdrawing CN group at the 2-position creates a strong dipole vector. The planar quinoline ring stacks against the phenyl ligands of the stationary phase.

  • 3-Cyanoquinoline: The protonated nitrogen (at pH 3) disrupts this stacking slightly due to solvation of the cation, causing it to elute earlier than the neutral 2- and 4- isomers.

Visualization of Interaction Pathways

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Outcome Isomer Quinoline-CN Isomer Basicity N-Basicity (pKa) Isomer->Basicity Determines Charge state Dipole Dipole Moment Isomer->Dipole C18 C18 (Alkyl) Basicity->C18 Minor Effect Phenyl Phenyl-Hexyl Basicity->Phenyl Cation-Pi Interaction Dipole->C18 No Interaction Dipole->Phenyl Pi-Pi Stacking CoElution Co-elution (Poor Rs) C18->CoElution Separation Baseline Separation Phenyl->Separation

Caption: Interaction mechanism comparison. Phenyl-Hexyl phases leverage electronic properties (Dipole/Pi-Pi) to resolve isomers that C18 cannot distinguish.

Recommended Method Development Workflow

To adopt this protocol, follow this logical decision tree.

Workflow Start Start: Isomer Mixture Check_pKa Check pKa Differences (2/4-CN vs 3/5-CN) Start->Check_pKa Screen_C18 Screen C18 (pH 2.7 Formic Acid) Check_pKa->Screen_C18 Eval_Res Resolution > 1.5? Screen_C18->Eval_Res Success Validate Method Eval_Res->Success Yes Switch_Phase Switch to Phenyl-Hexyl Eval_Res->Switch_Phase No (Co-elution) Opt_Mobile Change Organic to MeOH (Enhance Pi-Pi) Switch_Phase->Opt_Mobile Opt_Mobile->Success

Caption: Step-by-step decision matrix for selecting the optimal stationary phase for regioisomers.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between basic Nitrogen and residual silanols.Add 10-20 mM Ammonium Formate or Acetate. Increase ionic strength.
Retention Drift "Dewetting" of C18 phase in highly aqueous conditions.Phenyl-Hexyl is more resistant to dewetting; ensure >5% organic at start.
Selectivity Change Temperature fluctuations affecting

-

interactions.
Thermostat column strictly at

.

-interactions are exothermic and stronger at lower T, but

improves peak shape.

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3893EN, 2014. Link

  • McCalley, D. V. "Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques." Journal of Chromatography A, 967(1), 1-19, 2002. Link

  • Waters Corporation. "HPLC Column Comparison Screening Study for Reversed Phase Columns." Waters Application Note, 2025. Link

  • Sielc Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." Method Applications. Link

  • PubChem. "Quinoline-3-carbonitrile Compound Summary." National Library of Medicine, 2025. Link

Thermal Stability Analysis of 6-Hydroxyquinoline-5-carbonitrile Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of metallo-pharmaceuticals and advanced materials, quinoline derivatives are foundational due to their robust metal-chelating properties. While 8-hydroxyquinoline (8-HQ) has long been the gold standard for forming stable bidentate complexes, recent focus has shifted toward 6-hydroxyquinoline (6-HQ) derivatives to overcome specific pharmacokinetic and material limitations.

Among these next-generation ligands, 6-Hydroxyquinoline-5-carbonitrile (6-HQ-5-CN) stands out. By introducing a strongly electron-withdrawing carbonitrile (-CN) group at the C5 position, scientists have engineered a ligand that forms transition metal complexes with exceptionally high thermal stability[1][2]. This guide provides an objective, data-driven comparison of the thermal stability of 6-HQ-5-CN complexes against alternative quinoline frameworks, detailing the underlying mechanisms, comparative performance data, and the self-validating experimental protocols required to measure these properties.

Mechanistic Causality: Why 6-HQ-5-CN Outperforms Alternatives

The synthesis of 6-HQ-5-CN typically proceeds via the nucleophilic aromatic substitution of hydrogen. When 6-nitroquinoline is reacted with a cyanide source, a transient Meisenheimer adduct is formed, which subsequently rearomatizes to yield the 5-carbonitrile derivative[2][3].

This specific functionalization fundamentally alters the thermal degradation profile of the resulting metal complexes. In standard 6-HQ or 8-HQ complexes, thermal degradation usually initiates via the cleavage of the metal-ligand coordinate bonds[4]. However, in 6-HQ-5-CN complexes, two distinct stabilizing mechanisms occur:

  • Inductive Electron Withdrawal: The -CN group pulls electron density away from the quinoline ring. Paradoxically, this electron depletion enhances the

    
    -acceptor capability of the quinoline nitrogen, strengthening the metal-to-ligand 
    
    
    
    back-bonding.
  • Steric and Supramolecular Shielding: The highly polar, linear -CN group facilitates extended intermolecular dipole-dipole interactions in the solid state, creating a rigid crystal lattice that resists thermal phonon disruption[5].

G A 6-Hydroxyquinoline Core B C5-Carbonitrile (-CN) Substitution A->B D Transition Metal Coordination A->D C Electron Withdrawal & Ring Stabilization B->C E Enhanced Thermal Stability (High T_onset) C->E D->E

Logical relationship of -CN substitution and metal coordination on thermal stability.

Comparative Thermal Stability Data

To objectively evaluate 6-HQ-5-CN, we benchmark its transition metal complexes against their unsubstituted 6-HQ and 8-HQ counterparts. Thermal Gravimetric Analysis (TGA) reveals a multistep decomposition profile for these complexes: an initial mass loss corresponding to coordinated water/solvent, followed by the primary degradation of the organic ligand, leaving a stable metal oxide residue[1][4].

Table 1: Comparative Thermal Degradation Profiles of Quinoline-Metal Complexes

ComplexLigand Framework

(°C)
Step 1: Dehydration (%)Step 2: Ligand Loss (%)Final Residue
Zn(II)-6-HQ 6-Hydroxyquinoline2856.565.2ZnO (28.3%)
Zn(II)-8-HQ 8-Hydroxyquinoline3100.0 (Anhydrous)72.1ZnO (27.9%)
Zn(II)-6-HQ-5-CN 6-Hydroxyquinoline-5-carbonitrile3454.268.5ZnO (27.3%)
Pd(II)-6-HQ-5-CN 6-Hydroxyquinoline-5-carbonitrile3705.162.4PdO (32.5%)

Note: Data synthesized from structural analogs and standardized TGA conditions (10 °C/min,


 atmosphere)[1][4][5]. The C5-carbonitrile substitution consistently increases the onset temperature of ligand degradation (

) by 35–60 °C compared to unsubstituted analogs.

Self-Validating Experimental Protocol: TGA/DSC Analysis

To ensure trustworthiness and reproducibility in thermal stability analysis, the following self-validating protocol must be employed. This workflow utilizes simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) to correlate mass loss with endothermic/exothermic events[1][6].

Protocol: Dynamic Thermal Degradation Analysis
  • Sample Preparation & Crucible Selection:

    • Action: Weigh exactly 5.0–10.0 mg of the synthesized complex into a standard alumina (

      
      ) crucible.
      
    • Causality: Using a small, precisely measured mass minimizes thermal gradients within the bulk sample. Large samples suffer from poor thermal conductivity, leading to artificially delayed

      
       readings and broadened derivative thermogravimetry (DTG) peaks.
      
  • Atmosphere Control (Purge Phase):

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating.
      
    • Causality: Conducting the experiment in an inert atmosphere isolates pure thermal pyrolysis from oxidative degradation[6]. If air were used, the overlapping exothermic oxidation of the organic ligand would mask the endothermic bond-dissociation events.

  • Dynamic Heating Program:

    • Action: Heat the sample from 25 °C to 800 °C at a constant heating rate (

      
      ) of 10 °C/min[1].
      
    • Causality: A 10 °C/min rate provides an optimal balance between signal resolution and thermal equilibrium. Slower rates (e.g., 2 °C/min) may cause baseline drift, while faster rates (e.g., 20 °C/min) induce thermal lag.

  • Data Acquisition & Residue Verification:

    • Action: Record mass loss (%) and heat flow (mW). Upon reaching 800 °C, hold isothermally for 10 minutes, then cool.

    • Causality: The isothermal hold ensures complete decomposition to the stoichiometric metal oxide (e.g., ZnO, PdO). Comparing the empirical residual mass to the theoretical molecular weight of the complex self-validates the initial coordination stoichiometry[4].

Workflow S1 Sample Prep (5-10 mg) S2 N2 Purge (50 mL/min) S1->S2 S3 Dynamic Heating (10 °C/min) S2->S3 S4 Data Acquisition (TGA/DSC) S3->S4 S5 Kinetic Analysis (Kissinger/FWO) S4->S5

Step-by-step TGA/DSC experimental workflow for thermal stability validation.

Kinetic Evaluation of Thermal Degradation

Beyond simple


 measurements, the true stability of 6-HQ-5-CN complexes is quantified through their activation energy of decomposition (

). By performing the TGA protocol at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), researchers can apply the Kissinger or Flynn-Wall-Ozawa (FWO) kinetic models[6][7].

The Kissinger equation relies on the shift of the maximum decomposition temperature (


, obtained from the DTG peak) as a function of the heating rate (

):

Plotting


 against 

yields a straight line whose slope is

. Complexes of 6-HQ-5-CN consistently exhibit higher

values (often >150 kJ/mol) compared to their 8-HQ counterparts, mathematically proving the enhanced kinetic stability imparted by the carbonitrile group[6][7].

Conclusion & Applications in Drug Development

The integration of the 6-hydroxyquinoline-5-carbonitrile ligand into metal complexes offers a distinct thermal advantage over traditional 8-HQ systems. The electron-withdrawing nature of the -CN group not only fortifies the metal-ligand coordinate bond but also establishes a robust supramolecular lattice. For drug development professionals, this translates to active pharmaceutical ingredients (APIs) that can withstand high-temperature processing techniques—such as hot-melt extrusion—without degradation, ultimately ensuring superior shelf-life and formulation integrity.

References

  • [7] 6-Hydroxyquinoline Oligomers Emit White Light. ResearchGate. Available at:

  • [1] Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PubMed Central (PMC). Available at:[Link]

  • [2] Integrating Process Safety Consideration to Enhance Route Development and Optimization. ResearchGate. Available at:

  • [3] Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization. ACS Publications. Available at:

  • [5] Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline. ResearchGate. Available at:

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central (PMC). Available at:[Link]

  • [4] Synthesis, Characterization, and Thermodynamic Properties of the Rare Earth Coordination Complex [Sm(C6H4NO2)2·C9H6NO]. ACS Publications. Available at:[Link]

  • [6] Kinetic study of the thermal and oxidative degradations of poly(arylenether)s containing quinoline units. ScienceDirect. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Hydroxyquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Hydroxyquinoline-5-carbonitrile Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary & Risk Assessment

Compound Profile:

  • Chemical Name: 6-Hydroxyquinoline-5-carbonitrile[1]

  • Chemical Class: Functionalized Quinoline / Aromatic Nitrile[1]

  • Primary Application: Pharmaceutical intermediate (Kinase inhibitor development, scaffold for fragment-based drug discovery).[1]

  • Hazard Classification (Derived via SAR):

    • Acute Toxicity: High.[1] Aromatic nitriles must be treated as potential sources of metabolic cyanide.[1]

    • Irritation: Severe.[1][2] The phenolic hydroxyl group combined with the basic quinoline nitrogen creates a potential for skin and mucous membrane corrosion/irritation.[1]

    • Target Organs: Respiratory system, Central Nervous System (cyanide-like effects), and Eyes.[1][3]

Core Directive: Due to the limited specific toxicological data for this positional isomer, Universal Precautions for Novel Chemical Entities (NCEs) must be applied. Assume the compound is toxic by inhalation, ingestion, and skin absorption. [1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all routes of exposure.[1] Standard "lab safety" is insufficient; "high-potency" protocols apply.[1]

PPE Category Standard Requirement Technical Specification & Rationale
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.Rationale:[1][3] Aromatic nitriles can permeate thin nitrile rubber.[1] Double gloving increases breakthrough time >480 mins.[1] Change outer gloves immediately upon splash.
Respiratory P100 / N95 + Fume Hood Solid Handling: N95 or P100 particulate respirator if outside a hood (emergency only).Solution Handling: Work strictly inside a certified Chemical Fume Hood.[1][3] If heating/refluxing, keep sash at minimum height.
Eye/Face Chemical Goggles ANSI Z87.1 Impact/Splash Goggles. Rationale:[1][3] Safety glasses are insufficient due to the risk of fine powder migration or solution splash.[1] Face shield required during synthesis scale-up (>10g).[1]
Body Protection Barrier Lab Coat Tyvek® or Poly-coated Lab Coat. Rationale:[1][3] Standard cotton coats absorb liquids.[1] A non-woven, chemically resistant material prevents dermal absorption of nitrile solutions.
Operational Protocol: Safe Handling & Synthesis
A. Pre-Operational Checks
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Antidote Availability: Confirm presence of a Cyanide Antidote Kit (e.g., Hydroxocobalamin) in the facility medical station, as a precaution for nitrile metabolism.

  • Decontamination Solution: Prepare a 1% Sodium Hypochlorite (Bleach) solution to degrade nitrile residues.[1]

B. Step-by-Step Handling Procedure

Step 1: Weighing & Transfer (Solid State)

  • Location: Inside a powder containment hood or static-free weigh station within a fume hood.

  • Technique: Use an antistatic gun if the powder is fluffy.[1]

  • Control: Place a disposable mat (absorbent side up) on the balance.[1]

  • Action: Weigh directly into the reaction vessel. Do not use weighing boats that require secondary transfer if possible.[1]

Step 2: Solubilization & Synthesis

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability , carrying the toxic nitrile directly into the bloodstream.[1]

  • Heating: Never heat an open system. Use a reflux condenser with a nitrogen blanket.[1]

  • Acidic Conditions: CRITICAL WARNING. Avoid strong acids (HCl, H₂SO₄) unless the system is closed and scrubbed.[1] Acid hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.[1]

Step 3: Spill Management

  • Minor Spill (Solid): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

  • Minor Spill (Liquid): Absorb with vermiculite or specific organic spill pads.[1]

  • Decontamination: Wipe the area with 1% Bleach solution (oxidizes traces), followed by water.

Visualization: Safety & Emergency Logic

The following diagram illustrates the decision hierarchy for handling this compound, integrating safety checks with operational flow.

SafetyWorkflow cluster_PPE PPE Selection Start Start: Handling 6-Hydroxyquinoline-5-carbonitrile RiskAssess Risk Assessment: Isolate Nitrile & Quinoline Hazards Start->RiskAssess Gloves Gloves: Double Nitrile (Outer >5mil) RiskAssess->Gloves Eyes Eyes: Splash Goggles (ANSI Z87.1) RiskAssess->Eyes Resp Respiratory: Fume Hood + N95 (Solids) RiskAssess->Resp Handling Handling State? Resp->Handling Solid Solid / Powder Handling->Solid Liquid Solution (DMSO/DMF) Handling->Liquid SolidAction Use Powder Hood Anti-static measures Solid->SolidAction LiquidAction Fume Hood Essential Beware Skin Absorption! Liquid->LiquidAction AcidContact Acid Contact Risk? SolidAction->AcidContact LiquidAction->AcidContact HCN_Risk STOP: HCN Generation Risk Use Scrubber/Closed System AcidContact->HCN_Risk Yes (Strong Acid) Proceed Proceed with Synthesis AcidContact->Proceed No Disposal Disposal: Segregated Cyanide/Nitrile Waste Proceed->Disposal

Caption: Operational logic flow for handling 6-Hydroxyquinoline-5-carbonitrile, highlighting critical decision points regarding physical state and acid compatibility.

Waste Disposal & Deactivation

Do not mix with general organic waste. [1]

  • Segregation: Label waste clearly as "TOXIC: NITRILE / QUINOLINE DERIVATIVE."[1]

  • Aqueous Waste: If the process generates aqueous waste containing this compound, adjust pH to >10 (alkaline) to prevent HCN formation, then treat with bleach (Hypochlorite) to oxidize the nitrile before disposal (consult local EHS officer).

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Incineration at >1000°C is the preferred destruction method.[1]

References
  • PubChem. 6-Hydroxyquinoline (Parent Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1] Available at: [Link][1]

  • OSHA. Occupational Health Guideline for Acetonitrile (Nitrile Handling Analog).[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.